Product packaging for 4,4-Diethoxy-N,N-dimethyl-1-butanamine(Cat. No.:CAS No. 1116-77-4)

4,4-Diethoxy-N,N-dimethyl-1-butanamine

Cat. No.: B121661
CAS No.: 1116-77-4
M. Wt: 189.3 g/mol
InChI Key: QKXMWBLNSPNBEY-UHFFFAOYSA-N

Description

4-Dimethylaminobutyraldehyde Diethyl Acetal is used in the preparation of N,N-Dimethyltryptamines, 5-HT1D receptor agonists, for medicinal treatments such as antimigraine drugs.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23NO2 B121661 4,4-Diethoxy-N,N-dimethyl-1-butanamine CAS No. 1116-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-diethoxy-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO2/c1-5-12-10(13-6-2)8-7-9-11(3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXMWBLNSPNBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCN(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338168
Record name 4,4-Diethoxy-N,N-dimethyl-1-butanamine
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Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116-77-4
Record name 4,4-Diethoxy-N,N-dimethyl-1-butanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Diethoxy-N,N-dimethylbutanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Diethoxy-N,N-dimethyl-1-butanamine
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Record name 4,4-DIETHOXY-N,N-DIMETHYLBUTANAMINE
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Foundational & Exploratory

An In-depth Technical Guide to 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxy-N,N-dimethyl-1-butanamine, also known as 4-(Dimethylamino)butyraldehyde diethyl acetal, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its primary utility lies in the synthesis of various active pharmaceutical ingredients (APIs), most notably the triptan class of drugs used for the treatment of migraines.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and essential safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[2] It is soluble in organic solvents such as chloroform and ethyl acetate but has limited solubility in water.[2] The following tables summarize its key chemical and physical properties.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4,4-diethoxy-N,N-dimethylbutan-1-amine[3]
CAS Number 1116-77-4[1][3][4][5]
Molecular Formula C₁₀H₂₃NO₂[3][4][5]
SMILES CCOC(CCCN(C)C)OCC[1]
InChI 1S/C10H23NO2/c1-5-12-10(13-6-2)8-7-9-11(3)4/h10H,5-9H2,1-4H3[1]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 189.30 g/mol [3][4][5]
Appearance Colorless to light-yellowish lucent liquid[2]
Density 0.844 g/mL at 25 °C[1]
Boiling Point 194-195 °C
Flash Point 69.9 °C (157.8 °F)[1]
Refractive Index n20/D 1.421[1]
pKa (Predicted) 9.71 ± 0.28[2]
Storage Temperature 2-8°C[1][2]

Spectroscopic Data

Synthesis Protocol

The synthesis of this compound is typically achieved through a Grignard reaction. A common procedure is outlined below.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from 3-chloro-1-(N,N-dimethyl)propylamine.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Benzene

  • 3-chloro-1-(N,N-dimethyl)propylamine

  • Triethyl orthoformate

  • Diatomaceous earth (Celite)

Procedure:

  • Under a nitrogen atmosphere, charge a 2L four-necked round-bottom flask with magnesium turnings (25 g).

  • Add benzene (50 mL), a benzene solution of 3-chloro-1-(N,N-dimethyl)propylamine (50 mL), triethyl orthoformate (20 g), and a small crystal of iodine.

  • Slowly heat the mixture to reflux. A vigorous reaction, indicating the initiation of the Grignard reaction, should be observed within 15-20 minutes.

  • Separately, prepare two addition funnels. One with the remaining benzene solution of 3-chloro-1-(N,N-dimethyl)propylamine and the other with triethyl orthoformate (174 g).

  • Slowly and simultaneously add the contents of both funnels to the reaction mixture over 3-4 hours while maintaining reflux.

  • After the addition is complete, cool the reaction mixture to 25 °C.

  • Filter the mixture through a pad of diatomaceous earth. Wash the filter cake with benzene (100 mL).

  • Remove the benzene from the filtrate by distillation at atmospheric pressure using a Vigreux column.

  • Distill the residue under a mild vacuum, keeping the bath temperature below 100 °C, to recover excess triethyl orthoformate.

  • Purify the final product, this compound, by vacuum distillation. The expected boiling point is 140-150 °C at 15-20 mmHg.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_grignard Grignard Reagent Formation cluster_reaction Acetal Formation cluster_workup Workup and Purification Mg_turnings Mg turnings Grignard_reagent Grignard Reagent Mg_turnings->Grignard_reagent in Benzene, I₂ catalyst Chloro_amine 3-chloro-1-(N,N-dimethyl)propylamine Chloro_amine->Grignard_reagent Reaction_mixture Reaction at Reflux Grignard_reagent->Reaction_mixture Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Reaction_mixture Cooling Cool to 25 °C Reaction_mixture->Cooling Filtration Filter through Celite Cooling->Filtration Distillation1 Remove Benzene (distillation) Filtration->Distillation1 Distillation2 Recover Triethyl orthoformate (vac. dist.) Distillation1->Distillation2 Final_product This compound Distillation2->Final_product Vacuum Distillation

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a crucial building block in the synthesis of several triptan-based drugs. These drugs are 5-HT1D receptor agonists used in the treatment of migraines.[1][2] Examples of such drugs include Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan.[1][2] The dimethylaminobutyl moiety of the molecule is incorporated into the final tryptamine structure of these APIs.

Safety and Handling

This compound is classified as a combustible liquid and causes serious eye damage.[6] It may also cause skin irritation.[3]

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Flammable liquids4H227: Combustible liquid[6]
Serious eye damage/eye irritation1H318: Causes serious eye damage[3][6]
Skin corrosion/irritation2H315: Causes skin irritation (reported in some notifications)[3]

Precautionary Measures:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • Response: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6]

  • Storage: Store in a well-ventilated place. Keep cool.[6]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its primary importance in the pharmaceutical industry, particularly in the synthesis of anti-migraine medications, makes a thorough understanding of its chemistry and handling essential for researchers and professionals in drug development. While detailed public spectroscopic data is limited, the information provided in this guide offers a solid foundation for its safe and effective use in a laboratory and manufacturing setting.

References

An In-depth Technical Guide to 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxy-N,N-dimethyl-1-butanamine, with the CAS registry number 1116-77-4, is a synthetic organic compound that serves as a crucial intermediate in the pharmaceutical industry. Structurally, it is a dialkoxy amine characterized by a butanamine backbone with two ethoxy groups attached to the C4 position and two methyl groups on the terminal amine. This compound is primarily recognized for its role as a key building block in the synthesis of several members of the triptan class of drugs, which are widely used for the treatment of migraine headaches.[1] Triptans, such as Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan, are selective agonists for serotonin (5-HT) 1B and 1D receptors.[1] While one commercial source suggests that this compound itself has been shown to be effective against 5-HT1 receptors, this claim is not substantiated by available scientific literature, and its primary utility remains as a precursor molecule.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid.[2][3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₃NO₂
Molecular Weight 189.30 g/mol
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 194-195 °C[3]
Density 0.844 g/mL at 25 °C
Refractive Index (n20/D) 1.421
Flash Point 69.9 °C (157.8 °F)
Storage Temperature 2-8°C[2]
SMILES CCOC(CCCN(C)C)OCC[2]
InChIKey QKXMWBLNSPNBEY-UHFFFAOYSA-N[2]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, some key mass spectrometry data has been reported.

Mass Spectrometry (GC-MS) : A mass spectrum is available in the NIST database, showing a base peak at m/z 58.[2] The fragmentation pattern is consistent with the structure of the molecule, with the base peak likely corresponding to the [CH2=N(CH3)2]+ fragment resulting from alpha-cleavage, a common fragmentation pathway for amines. Other significant peaks are observed at m/z 47 and 43.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy : While referenced in several databases, detailed and assigned ¹H and ¹³C NMR spectra are not readily accessible in the literature.[1][2]

Infrared (IR) Spectroscopy : Similarly, a detailed and assigned IR spectrum is not publicly available.

Experimental Protocols

The following section details a common method for the synthesis and purification of this compound.

Synthesis via Grignard Reaction

A prevalent method for the synthesis of this compound involves the Grignard reaction between the Grignard reagent derived from 3-dimethylamino-1-chloropropane and triethyl orthoformate.[3][4]

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, under a nitrogen atmosphere, add magnesium turnings (1.0 equivalent).

  • Initiate the Grignard reaction by adding a small amount of a solution of 3-dimethylamino-1-chloropropane in an anhydrous solvent such as benzene or THF, along with a crystal of iodine.

  • Gently heat the mixture to initiate the reaction, which is indicated by a color change and the start of reflux.

  • Once the reaction has started, add the remaining solution of 3-dimethylamino-1-chloropropane dropwise, maintaining a gentle reflux.

Step 2: Reaction with Triethyl Orthoformate

  • To the freshly prepared Grignard reagent, add triethyl orthoformate (1.0-1.2 equivalents) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and then carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or benzene).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless to light yellow liquid.

Role in Drug Development

The primary and well-documented role of this compound in drug development is as a key intermediate in the synthesis of triptan-class medications. Its structure provides the necessary four-carbon chain with a protected aldehyde functionality (the diethyl acetal) and a terminal dimethylamino group, which are essential features for the construction of the tryptamine core of these drugs.

The following diagram illustrates the logical workflow of its application in the synthesis of a generic triptan.

G Workflow: Role of this compound in Triptan Synthesis cluster_0 Starting Materials cluster_1 Synthesis of Intermediate cluster_2 Triptan Synthesis 3-dimethylamino-1-chloropropane 3-dimethylamino-1-chloropropane Grignard_Reaction Grignard_Reaction 3-dimethylamino-1-chloropropane->Grignard_Reaction 1. Forms Grignard Reagent Triethyl_orthoformate Triethyl_orthoformate Triethyl_orthoformate->Grignard_Reaction 2. Reacts with Grignard DEB This compound Grignard_Reaction->DEB Fischer_Indole_Synthesis Fischer_Indole_Synthesis DEB->Fischer_Indole_Synthesis 3. Provides aminobutyraldehyde synthon Triptan_Scaffold Triptan Drug (e.g., Sumatriptan, Zolmitriptan) Fischer_Indole_Synthesis->Triptan_Scaffold

Caption: Synthetic pathway from starting materials to triptan drugs.

As depicted, the acetal group in this compound acts as a protecting group for the aldehyde functionality. This aldehyde is later deprotected under acidic conditions to participate in reactions like the Fischer indole synthesis, which forms the core indole structure of triptans.

Biological Activity

There is a lack of robust scientific evidence in the peer-reviewed literature to support any direct biological activity of this compound. While a commercial supplier notes its effectiveness against 5-HT1 receptors, this is not corroborated by primary research data. Therefore, its role in pharmacology should be considered that of a synthetic intermediate rather than a pharmacologically active agent itself. Its high hydrophilicity and low lipophilicity have been noted, which are properties that can be relevant in the context of drug delivery systems.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause serious eye damage.[5] Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a critical role in the synthesis of important pharmaceutical compounds, particularly triptans. While its own biological activity is not well-established, its structural features make it an indispensable building block for drug development professionals in the field of migraine treatment. Further research into its properties and potential applications may uncover new uses for this versatile molecule.

References

An In-depth Technical Guide to 4-Dimethylaminobutyraldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-dimethylaminobutyraldehyde diethyl acetal, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a summary of its core properties, a detailed experimental protocol for its synthesis, and a visualization of its role in a significant synthetic pathway.

Core Physical and Chemical Properties

4-Dimethylaminobutyraldehyde diethyl acetal, also known as 4,4-diethoxy-N,N-dimethylbutylamine, is a colorless to light yellow liquid.[1] It is recognized for its utility as a building block in organic synthesis, particularly in the pharmaceutical industry. The following table summarizes its key quantitative properties.

PropertyValue
CAS Number 1116-77-4
Molecular Formula C₁₀H₂₃NO₂
Molecular Weight 189.30 g/mol [1]
Boiling Point 95°C at 11 mmHg[2]
Density 0.87 g/cm³[3]
Refractive Index 1.42[4]
Purity >98.0% (GC)[1]
Appearance Colorless to Light yellow clear liquid[1]
Solubility Soluble in Chloroform and Ethyl Acetate.[5]
Sensitivity Moisture Sensitive[4]

Experimental Protocols: Synthesis via Grignard Reaction

The synthesis of 4-dimethylaminobutyraldehyde diethyl acetal can be effectively achieved through a Grignard reaction. The following protocol details the synthesis from 3-chloro-1-(N,N-dimethyl)propylamine and triethyl orthoformate.[1]

Materials:

  • Magnesium turnings

  • Benzene

  • 3-(N,N-dimethylamino)propyl chloride solution in benzene

  • Triethyl orthoformate

  • Iodine (crystal)

  • Nitrogen atmosphere

  • 2L four-necked round bottom flask

  • 20cm Vigreux column

  • Distillation apparatus

Procedure:

  • Under a nitrogen atmosphere, charge a 2L four-necked round bottom flask with magnesium turnings (25g).[1]

  • Add benzene (50mL), a portion of the 3-(N,N-dimethylamino)propyl chloride solution in benzene (50mL), triethyl orthoformate (20g), and a small crystal of iodine to the reaction flask.[1]

  • Gently heat the mixture to reflux. The initiation of the Grignard reaction is indicated by a vigorous reaction within 15-20 minutes.[1]

  • Separately, take the remaining 3-(N,N-dimethylamino)propyl chloride solution and triethyl orthoformate (174g) into two addition funnels.[1]

  • Slowly add the contents of both funnels to the reaction mixture over a period of 3-4 hours while maintaining the reflux temperature.[1]

  • After the addition is complete, cool the reaction mass to 25°C and filter it through a celite pad. Wash the filter cake with benzene (100mL).[1]

  • Remove the benzene from the filtrate using a 20cm Vigreux column at atmospheric pressure.[1]

  • Distill the residue under a mild vacuum, keeping the mass temperature below 100°C, to recover the excess triethyl orthoformate.[1]

  • Finally, distill the remaining product under vacuum to obtain 4-(N,N-dimethylamino)-butyraldehyde diethyl acetal as a colorless liquid. The expected yield is approximately 125g (75.8%).[1]

Visualizations: Synthetic Pathway

4-Dimethylaminobutyraldehyde diethyl acetal is a crucial intermediate in the synthesis of tryptamine derivatives, which are foundational for several anti-migraine drugs.[4] The following diagram illustrates the synthetic pathway from 3-dimethylamino-1-chloropropane to the target compound.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 3_chloro 3-dimethylamino- 1-chloropropane Grignard Grignard Reagent 3_chloro->Grignard + Mg Mg Magnesium (Mg) Mg->Grignard Product 4-dimethylaminobutyraldehyde diethyl acetal Grignard->Product + Triethyl Orthoformate Orthoformate Triethyl Orthoformate Orthoformate->Product

Caption: Synthetic pathway for 4-dimethylaminobutyraldehyde diethyl acetal.

The following diagram illustrates a general experimental workflow for the synthesis and purification of the target compound.

Experimental_Workflow Start Start: Assemble Reaction Grignard_Formation 1. Grignard Reagent Formation Start->Grignard_Formation Reaction 2. Reaction with Triethyl Orthoformate Grignard_Formation->Reaction Workup 3. Quenching and Extraction Reaction->Workup Purification 4. Distillation Workup->Purification Analysis 5. Characterization (GC, NMR) Purification->Analysis End End: Pure Product Analysis->End

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to 4,4-Diethoxy-N,N-dimethyl-1-butanamine: Structure, Bonding, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4,4-Diethoxy-N,N-dimethyl-1-butanamine, a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3][4] This document details its molecular structure, bonding characteristics, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization.

Core Molecular Structure and Bonding

This compound, with the IUPAC name 4,4-diethoxy-N,N-dimethylbutan-1-amine and CAS number 1116-77-4, possesses a unique structure featuring a tertiary amine and an acetal functional group.[5] The molecule is built upon a four-carbon butane chain. At one terminus (C1), a dimethylamino group is attached, while the other end (C4) is bonded to two ethoxy groups, forming a diethyl acetal.[2] This combination of a basic nitrogenous group and a protected aldehyde functionality makes it a versatile building block in organic synthesis.[2]

The central butane chain consists of sp³ hybridized carbon atoms, leading to tetrahedral geometries and bond angles approximating 109.5°. The nitrogen atom of the dimethylamino group is also sp³ hybridized, with a lone pair of electrons residing in one of the hybrid orbitals, which imparts basic properties to the molecule. The acetal carbon (C4) is sp³ hybridized and is bonded to two oxygen atoms, which are in turn connected to ethyl groups. The presence of eight rotatable bonds allows for significant conformational flexibility.[2]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and use in synthetic procedures.

PropertyValueReference
Molecular Formula C₁₀H₂₃NO₂[1][2][5]
Molecular Weight 189.30 g/mol [1][5]
CAS Number 1116-77-4[5]
Appearance Colorless to light yellow liquid[2][3]
Density 0.844 g/mL at 25 °C[6]
Boiling Point 140-150 °C at 15-20 mmHg[3][7]
Refractive Index n20/D 1.421[6]
Flash Point 62.6 °C (157.8 °F)[1]
Topological Polar Surface Area 21.7 Ų[2][5]
XLogP3-AA 1.6[5]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 8[2]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While publicly available spectra are limited, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure.

  • ¹H NMR: The spectrum would show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), the N,N-dimethyl group (a singlet), and the methylene protons of the butane chain (complex multiplets).

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for each of the ten carbon atoms in the molecule. PubChem lists a ¹³C NMR spectrum for this compound, which can be used as a reference for experimental verification.[5]

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound in the NIST database.[5] The fragmentation pattern of aliphatic amines is typically dominated by alpha-cleavage.[8] For this compound, the most prominent fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen atom, which would result in a stable immonium ion. The NIST GC-MS data indicates a top peak at m/z 58, which corresponds to the [CH₂=N(CH₃)₂]⁺ fragment, a characteristic feature of N,N-dimethylalkylamines.[5][9] Other significant peaks are observed at m/z 47 and 43.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction.[3][7] The following protocol is a detailed method for its preparation.

Reaction Scheme:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acetal Formation 3-dimethylamino-1-chloropropane 3-dimethylamino-1-chloropropane Grignard_Reagent 3-(dimethylamino)propylmagnesium chloride 3-dimethylamino-1-chloropropane->Grignard_Reagent + Mg Mg Mg Product This compound Grignard_Reagent->Product + Triethyl orthoformate Triethyl_orthoformate Triethyl orthoformate

Caption: Synthesis workflow for this compound.

Materials and Reagents:

  • 3-dimethylamino-1-chloropropane

  • Magnesium turnings

  • Iodine (crystal)

  • Triethyl orthoformate

  • Anhydrous benzene (or a suitable ether solvent like THF)

  • Diatomaceous earth (Celite)

Procedure:

  • Grignard Reagent Formation:

    • In a 2L four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge magnesium turnings (25 g) under a nitrogen atmosphere.[3][7]

    • Add a small crystal of iodine to activate the magnesium.[3]

    • In the dropping funnel, prepare a solution of 3-dimethylamino-1-chloropropane in anhydrous benzene.

    • Add a small portion of the 3-dimethylamino-1-chloropropane solution to the magnesium turnings to initiate the reaction. The initiation of the Grignard reaction is indicated by a vigorous reaction.[3][7]

    • Once the reaction has started, add the remaining 3-dimethylamino-1-chloropropane solution dropwise while maintaining a gentle reflux.

  • Reaction with Triethyl Orthoformate:

    • In a separate addition funnel, place triethyl orthoformate (174 g).[7]

    • Once the Grignard reagent formation is complete, slowly and simultaneously add the triethyl orthoformate and the remaining Grignard reagent solution to the reaction mixture over a period of 3-4 hours at reflux temperature.[7]

  • Work-up and Purification:

    • After the addition is complete, continue refluxing for an additional hour to ensure the reaction goes to completion.

    • Cool the reaction mixture to 25 °C and filter through a pad of diatomaceous earth to remove unreacted magnesium and magnesium salts.[3][7]

    • Wash the filter cake with benzene (100 mL).[3][7]

    • Remove the benzene by distillation at atmospheric pressure using a Vigreux column.[3][7]

    • Recover the excess triethyl orthoformate by distillation under mild vacuum, keeping the bath temperature below 100 °C.[3][7]

    • The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid (boiling point: 140-150 °C at 15-20 mmHg).[3][7] A typical yield is around 70-76%.[3][7]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the separation of the product from any impurities.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.

  • Analysis: Compare the obtained mass spectrum with reference spectra from databases like NIST to confirm the identity of the compound.[5] The fragmentation pattern should be analyzed to further verify the structure.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several triptan-class drugs, which are used for the treatment of migraine headaches.[1][2][3][4] These drugs are 5-HT1D receptor agonists.[2] The acetal group in this compound serves as a protected form of an aldehyde, which can be deprotected under acidic conditions to participate in further reactions, such as the Fischer indole synthesis, to construct the core indole structure of many triptans like Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan.[3] Its high hydrophilicity and low lipophilicity also make it an interesting candidate for consideration in drug delivery systems.[1]

References

An In-depth Technical Guide to the Solubility of 4,4-Diethoxy-N,N-dimethyl-1-butanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The molecular structure of 4,4-Diethoxy-N,N-dimethyl-1-butanamine, which features both polar (tertiary amine, ether oxygens) and non-polar (alkyl chain) characteristics, suggests a broad solubility range in various organic solvents.

Solubility Profile of this compound

Based on its chemical structure and available qualitative statements, this compound is generally described as being soluble in organic solvents with limited solubility in water.[1] The presence of the tertiary amine and two ether groups allows for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar molecules. The butyl chain contributes to its solubility in less polar organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents. The following table provides a qualitative and predicted solubility profile based on general chemical principles.

Solvent ClassificationSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolMiscibleThe tertiary amine and ether oxygens can form hydrogen bonds with the hydroxyl group of the alcohols.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)MiscibleThe dipole-dipole interactions between the solvent and the polar functional groups of the compound favor miscibility.
Non-Polar Hexane, TolueneSoluble to MiscibleThe non-polar butyl group and the overall molecular size allow for significant van der Waals interactions with non-polar solvents.
Halogenated Dichloromethane, ChloroformMiscibleThe compound is expected to be highly soluble due to favorable dipole-dipole interactions.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid compound like this compound in organic solvents. These methods can be used to generate the quantitative data that is currently unavailable.

Method 1: Visual Miscibility/Solubility Test (Qualitative)

This method provides a rapid qualitative assessment of solubility.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Small, clean, and dry test tubes or vials with caps

  • Graduated pipettes or micropipettes

  • Vortex mixer (optional)

Procedure:

  • Add a known volume (e.g., 0.1 mL) of this compound to a test tube.

  • To this, add the selected organic solvent in incremental volumes (e.g., 0.1 mL at a time).

  • After each addition, cap the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing.

  • Visually inspect the solution against a well-lit background.

  • Observe for the formation of a single, clear, and homogenous phase (miscible/soluble) or the presence of two distinct layers, cloudiness, or droplets (immiscible/insoluble).

  • Continue adding the solvent up to a certain ratio (e.g., 1:10, 1:100) to assess the degree of solubility.

Method 2: Gravimetric Method for Saturated Solutions (Quantitative)

This method determines the solubility of a compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (if necessary)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial. "Excess" means that there should be undissolved solute present.

  • Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • After the equilibration period, allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solute settle.

  • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. If fine particles are present, a syringe filter can be used.

  • Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Once the solvent is completely evaporated, weigh the dish or vial containing the residue of this compound.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow start Start: Obtain Compound (this compound) lit_review Literature & Database Search for Existing Solubility Data start->lit_review data_found Quantitative Data Found? lit_review->data_found solvent_selection Select Range of Organic Solvents (Polar, Non-polar, etc.) data_found->solvent_selection No end_report End: Generate Technical Report with Solubility Profile data_found->end_report Yes qual_assessment Qualitative Solubility Assessment (Visual Miscibility Test) quant_determination Quantitative Solubility Determination (e.g., Gravimetric Method) qual_assessment->quant_determination Proceed if quantitative data is required solvent_selection->qual_assessment data_analysis Data Analysis & Tabulation quant_determination->data_analysis data_analysis->end_report

References

Technical Guide: Spectroscopic and Synthetic Overview of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxy-N,N-dimethyl-1-butanamine, a key intermediate in the synthesis of various pharmaceutical compounds, is a molecule of significant interest in medicinal chemistry and drug development. Its structural features, including a tertiary amine and an acetal functional group, make it a versatile building block. This technical guide provides a comprehensive overview of the available spectral data and a detailed synthesis protocol for this compound, aimed at professionals in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Experimental Protocol:

A common synthetic route involves the reaction of 3-dimethylamino-1-chloropropane with magnesium to form a Grignard reagent. This reagent then reacts with triethyl orthoformate to yield the desired product, this compound.[1]

Step 1: Formation of the Grignard Reagent

In a dried reaction vessel under an inert atmosphere (e.g., nitrogen), magnesium turnings are introduced. A solution of 3-dimethylamino-1-chloropropane in a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and the mixture is stirred until the magnesium is consumed.

Step 2: Reaction with Triethyl Orthoformate

The freshly prepared Grignard reagent is then added slowly to a solution of triethyl orthoformate in an anhydrous ether solvent at a controlled temperature. The reaction mixture is stirred for a specified period to ensure complete reaction.

Step 3: Work-up and Purification

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless to light-yellowish liquid.[2]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification 3_chloro_1_dimethylaminopropane 3-Dimethylamino-1-chloropropane Grignard_formation Grignard Reagent Formation 3_chloro_1_dimethylaminopropane->Grignard_formation Mg Magnesium Mg->Grignard_formation Triethyl_orthoformate Triethyl Orthoformate Grignard_reaction Reaction with Triethyl Orthoformate Triethyl_orthoformate->Grignard_reaction Grignard_formation->Grignard_reaction Grignard Reagent Workup Aqueous Work-up Grignard_reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The dimethylamino group would appear as a singlet, while the ethoxy groups would exhibit a triplet for the methyl protons and a quartet for the methylene protons. The protons of the butyl chain would appear as multiplets.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would be characteristic of the acetal, alkyl, and amine functionalities present.

General Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the spectrum is acquired by applying a strong magnetic field and radiofrequency pulses.

  • Data Processing: The resulting free induction decay (FID) is Fourier-transformed to obtain the NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 189.30 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 189.[3] The fragmentation pattern would likely involve the loss of ethoxy groups and cleavage of the butyl chain.

General Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. Key expected absorption bands for this compound would include:

  • C-H stretching vibrations for the alkyl groups.

  • C-O stretching vibrations for the ether linkages of the acetal group.

  • C-N stretching vibrations for the tertiary amine.

General Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in an infrared spectrometer, and a beam of infrared radiation is passed through it.

  • Spectrum Generation: The instrument measures the amount of radiation absorbed at each frequency, generating an IR spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹).

Data Summary

PropertyValue
Molecular Formula C₁₀H₂₃NO₂
Molecular Weight 189.30 g/mol
Appearance Colorless to light-yellowish liquid[2]
Boiling Point 194-195 °C
Density 0.844 g/mL at 25 °C

Note: The spectral data presented below is predicted based on the chemical structure, as experimentally determined data from public databases was not available at the time of this report.

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.2s6H-N(CH₃)₂
~1.1t6H-OCH₂CH₃
~3.5q4H-OCH₂CH₃
~1.5 - 1.7m4H-CH₂CH₂-
~2.3t2H-CH₂N-
~4.4t1H-CH(OEt)₂
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
~103-CH(OEt)₂
~60-OCH₂CH₃
~59-CH₂N-
~45-N(CH₃)₂
~30-CH₂-
~22-CH₂-
~15-OCH₂CH₃
Mass Spectrometry (Predicted) m/zAssignment
189[M]⁺
144[M - OCH₂CH₃]⁺
102[CH(OCH₂CH₃)₂]⁺
58[CH₂=N(CH₃)₂]⁺ (base peak)
IR Spectroscopy (Predicted) Wavenumber (cm⁻¹)Assignment
2970-2800C-H stretch (alkyl)
1120-1050C-O stretch (acetal)
1250-1020C-N stretch (tertiary amine)

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectral properties of this compound. While detailed experimental spectral data is currently limited in the public domain, the provided information on the synthetic protocol and predicted spectral characteristics serves as a valuable resource for researchers and professionals involved in the synthesis and characterization of this important pharmaceutical intermediate. Further experimental investigation is encouraged to populate the spectral databases and provide a more complete analytical profile of this compound.

References

A Technical Overview of 4,4-Diethoxy-N,N-dimethyl-1-butanamine: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of 4,4-Diethoxy-N,N-dimethyl-1-butanamine, a key intermediate in pharmaceutical synthesis. The following sections detail its molecular characteristics and illustrate its pivotal role in the manufacturing of several important drug compounds.

Quantitative Data Summary

The fundamental physicochemical properties of this compound (CAS No: 1116-77-4) are summarized in the table below.[1] These data are essential for its application in synthetic chemistry, enabling precise control over reaction conditions and purification processes.

PropertyValue
Molecular Formula C₁₀H₂₃NO₂[1][2][3]
Molecular Weight 189.30 g/mol [1]
Appearance Colorless to light yellow liquid[2][4]
Density 0.844 g/mL at 25 °C[4]
Boiling Point 230.7 °C
Flash Point 62.6 °C to 69.9 °C
Refractive Index n20/D 1.421[4]
Storage Temperature 2-8°C[2]

Role in Pharmaceutical Synthesis

This compound is a versatile chemical reagent primarily utilized in organic synthesis.[5] It serves as a crucial building block in the production of various pharmaceutical intermediates.[4] Notably, it is a key precursor in the synthesis of several triptan-class medications, which are agonists for 5-HT1 receptors and are prescribed for the treatment of migraines.[4]

The diagram below illustrates the role of this compound as a common intermediate in the synthesis pathway leading to multiple triptan drugs.

Synthesis_Pathway cluster_products Triptan-Class Drugs Intermediate This compound Sumatriptan Sumatriptan Intermediate->Sumatriptan Rizatriptan Rizatriptan Intermediate->Rizatriptan Almotriptan Almotriptan Intermediate->Almotriptan Zolmitriptan Zolmitriptan Intermediate->Zolmitriptan

References

An In-depth Technical Guide to the Key Functional Groups of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS: 1116-77-4), also known as 4-(Dimethylamino)butyraldehyde diethyl acetal, is a versatile synthetic intermediate crucial in the production of various pharmaceuticals.[1] Its molecular structure is characterized by two primary functional groups: a tertiary amine and a diethyl acetal . This guide provides a detailed analysis of these functional groups, exploring their chemical properties, significance in drug development, potential metabolic pathways, and relevant experimental protocols. Understanding the distinct roles and reactivity of each group is essential for optimizing synthetic routes and predicting the pharmacokinetic and pharmacodynamic profiles of resulting drug candidates.

1. Molecular Structure and Core Functional Groups

The chemical structure of this compound combines a flexible four-carbon chain with two distinct functional moieties at either end. This unique arrangement makes it a valuable building block, particularly in the synthesis of tryptamine-based drugs like Sumatriptan and Zolmitriptan, which are used to treat migraines.[1]

The two key functional groups are:

  • Tertiary Amine (-N(CH₃)₂): Located at the C1 position, this group consists of a nitrogen atom bonded to two methyl groups and the butyl chain.

  • Acetal (-CH(OCH₂CH₃)₂): Located at the C4 position, this group consists of a carbon atom single-bonded to two ethoxy groups. It serves as a protected form of an aldehyde.[2][3]

graph "Functional_Groups" {
  layout=neato;
  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

Nodes for the carbon chain

C1 [pos="0,0!", label="C1"]; C2 [pos="1.5,0!", label="C2"]; C3 [pos="3,0!", label="C3"]; C4 [pos="4.5,0!", label="C4"];

Nodes for the functional groups

Amine [pos="-1.5,0.75!", shape=box, style=rounded, label="Tertiary Amine\n-N(CH₃)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetal [pos="6,0.75!", shape=box, style=rounded, label="Acetal\n-CH(OEt)₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

Edges connecting the structure

C1 -- C2; C2 -- C3; C3 -- C4; Amine -- C1 [label=" N-C Bond"]; Acetal -- C4 [label=" C-O Bonds"]; }

Caption: A typical experimental workflow for acetal deprotection.

The dual functionality of this compound makes it a highly strategic molecule in synthetic and medicinal chemistry. The tertiary amine provides a basic handle for solubilization and strong receptor interactions, but it is also a primary site for metabolic modification. Conversely, the acetal group offers a stable, non-reactive mask for a potent electrophilic aldehyde, which can be revealed under controlled acidic conditions. For researchers in drug development, a thorough understanding of the interplay between these two groups is paramount for designing efficient syntheses, controlling reactivity, and engineering molecules with desirable ADME (absorption, distribution, metabolism, and excretion) properties.

References

A Comprehensive Technical Guide to 4,4-Diethoxy-N,N-dimethyl-1-butanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Pharmaceutical Intermediate

This technical guide provides a detailed overview of 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS No. 1116-77-4), a crucial intermediate in the synthesis of several key pharmaceutical compounds. This document is intended for researchers, scientists, and professionals involved in drug development, offering comprehensive data on its commercial availability, physicochemical properties, and its application in synthetic organic chemistry.

Introduction

This compound, also known as 4-Dimethylaminobutyraldehyde diethyl acetal, is a light yellow liquid with the chemical formula C10H23NO2.[1][2] It serves as a versatile building block in organic synthesis, most notably as a key precursor in the production of triptans, a class of drugs used to treat migraines.[1][2] Its role in the synthesis of antimigraine agents such as Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan underscores its significance in the pharmaceutical industry.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 1116-77-4[1][3][4]
Molecular Formula C10H23NO2[1][3]
Molecular Weight 189.30 g/mol [1]
Appearance Light yellow liquid[1][2]
Density 0.844 g/mL at 25 °C[5]
Refractive Index n20/D 1.421[5]
Boiling Point 92-93 °C[5]
Flash Point 69.9 °C (157.8 °F)
Storage Temperature 2-8°C

Commercial Suppliers

This compound is commercially available from a variety of chemical suppliers. The following table provides a non-exhaustive list of vendors, along with available quantities and purities to aid in procurement for research and development purposes.

SupplierAvailable QuantitiesPurity
Sigma-Aldrich 5 g, 25 gTechnical Grade
Biosynth 50 g, 100 g, 250 g, 500 g, 1 kgMin. 95%
Apollo Scientific Inquire for detailsNot specified
Santa Cruz Biotechnology Inquire for detailsNot specified
Oakwood Chemical 250 mg, 1 g, 10 gNot specified
Conier Chem & Pharma Bulk quantities availableNot specified

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a Grignard reaction. The process starts with the reaction of 1-bromo-3-chloropropane and a dimethylamine solution, using PEG as a phase transfer catalyst, to yield 3-dimethylamino-1-chloropropane. This intermediate then reacts with magnesium to form a Grignard reagent. The final step is the reaction of this Grignard reagent with triethyl orthoformate to produce this compound. A reported yield for this synthesis is approximately 70.11%.[1]

Use in the Synthesis of Zolmitriptan

This compound is a key reactant in the Fischer indole synthesis of Zolmitriptan. The general procedure involves the condensation of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one with 4,4-diethoxy-N,N-dimethylbutylamine in an acidic aqueous environment.[6]

A representative experimental protocol is as follows:

  • A diluted reaction mixture containing (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one is prepared through the diazotization of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one and subsequent reduction.[6]

  • This mixture is heated to approximately 90°C.[6]

  • An equimolar amount of 4,4-diethoxy-N,N-dimethylbutylamine is added to the heated reaction mixture.[6]

  • The mixture is brought to a moderate reflux at around 98°C and stirred for approximately 2.5 hours.[6]

  • After the reaction is complete, the mixture is cooled to room temperature for subsequent workup and purification of the Zolmitriptan product.[6]

Visualizations

Synthesis of this compound

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 1-bromo-3-chloropropane 1-bromo-3-chloropropane 3-dimethylamino-1-chloropropane 3-dimethylamino-1-chloropropane 1-bromo-3-chloropropane->3-dimethylamino-1-chloropropane Dimethylamine, PEG Dimethylamine Dimethylamine Magnesium Magnesium Triethyl orthoformate Triethyl orthoformate Grignard Reagent Grignard Reagent 3-dimethylamino-1-chloropropane->Grignard Reagent Mg This compound This compound Grignard Reagent->this compound Triethyl orthoformate

Caption: Synthesis of this compound.

Signaling Pathway of Triptans

The therapeutic effect of triptans, which are synthesized using this compound, is mediated through their agonist activity at serotonin 5-HT1B and 5-HT1D receptors.

Triptan_Signaling_Pathway cluster_presynaptic Presynaptic Trigeminal Nerve Terminal cluster_postsynaptic Cranial Blood Vessel Smooth Muscle Triptans Triptans 5-HT1D_Receptor 5-HT1D Receptor Triptans->5-HT1D_Receptor Agonist 5-HT1B_Receptor 5-HT1B Receptor Triptans->5-HT1B_Receptor Agonist Neuropeptide_Release Release of Vasoactive Neuropeptides (e.g., CGRP) 5-HT1D_Receptor->Neuropeptide_Release Inhibits Pain_Signal_Transmission Pain Signal Transmission Neuropeptide_Release->Pain_Signal_Transmission Causes Vasoconstriction Vasoconstriction (Therapeutic Effect) 5-HT1B_Receptor->Vasoconstriction Promotes Vasodilation Vasodilation (Migraine State) Vasodilation->Vasoconstriction Reverses

Caption: Mechanism of action of triptans at 5-HT1B/1D receptors.

References

An In-depth Technical Guide to the Safety and Handling of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS No. 1116-77-4), a key intermediate in the synthesis of various pharmaceutical compounds, notably triptans used in the treatment of migraines.[1][2] Adherence to strict safety protocols is crucial when working with this chemical to mitigate potential risks.

Chemical Identification and Physical Properties

Synonyms: (4,4-Diethoxy-butyl)-dimethyl-amine, 4-(Dimethylamino)butyraldehyde diethyl acetal, N,N-Dimethyl-4,4-diethoxybutylamine.[3]

Molecular Formula: C₁₀H₂₃NO₂[3]

Molecular Weight: 189.30 g/mol [3]

PropertyValueSource
AppearanceColorless to light-yellowish liquid[4]
Density0.844 g/mL at 25 °C[5]
Boiling Point140-150 °C at 15-20 mmHg[6]
Flash Point69.9 °C (157.8 °F)[5]
Refractive Indexn20/D 1.421[5]
Storage Temperature2-8°C[5]

Hazard Identification and Safety Precautions

GHS Hazard Classification:

  • Serious Eye Damage/Eye Irritation: Category 1[7]

  • Acute Toxicity (Oral): Category 4[7]

  • Acute Toxicity (Dermal): Category 4[7]

  • Acute Toxicity (Inhalation): Category 4[7]

  • Skin Corrosion/Irritation: Category 2 (Reported by a minority of notifiers)[3]

Hazard Statements:

  • H318: Causes serious eye damage.[7]

  • H302: Harmful if swallowed.[7]

  • H312: Harmful in contact with skin.[7]

  • H332: Harmful if inhaled.[7]

  • H315: Causes skin irritation (Reported by a minority of notifiers).[3]

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280[3][7]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P330, P362+P364[7]

  • Storage: Store in a well-ventilated place. Keep cool.[4]

  • Disposal: P501[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[7]

  • Skin Protection: Chemical resistant gloves (e.g., butyl rubber, nitrile rubber), protective clothing.[7]

  • Respiratory Protection: Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.[5]

Handling, Storage, and First Aid

Safe Handling:

  • Avoid contact with skin and eyes.[7]

  • Do not breathe vapor or mist.[7]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Wash hands thoroughly after handling.[7]

  • Keep away from heat, sparks, and open flames.[4]

  • Containers should be kept tightly closed when not in use.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Recommended storage temperature is 2-8°C.[5]

  • Keep in a tightly closed container.[7]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[7]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[7]

Toxicological and Ecotoxicological Data

Acute Toxicity:

RouteClassificationNotes
OralCategory 4 (Harmful if swallowed)[7]
DermalCategory 4 (Harmful in contact with skin)[7]
InhalationCategory 4 (Harmful if inhaled)[7]

Ecotoxicity:

Specific data on the toxicity of this compound to aquatic life (fish, daphnia, algae) is not available. It is recommended to prevent its release into the environment.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol adapted from literature procedures for the synthesis of this compound via a Grignard reaction.[6]

Materials:

  • Magnesium turnings

  • Iodine crystal (catalyst)

  • 3-Chloro-N,N-dimethylpropan-1-amine

  • Triethyl orthoformate

  • Anhydrous benzene (or a suitable ether solvent like THF)

  • Diatomaceous earth (Celite®)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere, add magnesium turnings.

  • Add a small crystal of iodine to the flask.

  • In the addition funnel, prepare a solution of 3-Chloro-N,N-dimethylpropan-1-amine in anhydrous benzene.

  • Add a small portion of the 3-Chloro-N,N-dimethylpropan-1-amine solution to the magnesium turnings to initiate the Grignard reaction. Gentle heating may be required.

  • Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining 3-Chloro-N,N-dimethylpropan-1-amine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, add triethyl orthoformate dropwise from a separate addition funnel.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of diatomaceous earth to remove magnesium salts.

  • Separate the organic layer, and extract the aqueous layer with the solvent used for the reaction.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to light-yellowish liquid.

G cluster_synthesis Synthesis Workflow reactants 3-Chloro-N,N-dimethylpropan-1-amine + Mg + Triethyl orthoformate grignard Grignard Reaction reactants->grignard workup Aqueous Workup grignard->workup purification Vacuum Distillation workup->purification product This compound purification->product G cluster_gcms GC-MS Analysis Workflow sample Sample Preparation injection GC Injection sample->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection analysis Data Analysis detection->analysis G cluster_pathway Triptan Mechanism of Action Triptan Triptan (synthesized from this compound precursor) Receptor 5-HT1B/1D Receptors Triptan->Receptor Agonist Vasoconstriction Cranial Vasoconstriction Receptor->Vasoconstriction Inhibition Inhibition of CGRP Release Receptor->Inhibition PainReduction Reduced Pain Signal Transmission Receptor->PainReduction MigraineRelief Migraine Relief Vasoconstriction->MigraineRelief Inhibition->MigraineRelief PainReduction->MigraineRelief

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Triptans Utilizing 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and experimental protocols for the synthesis of various triptans, a class of drugs primarily used for the treatment of migraine headaches. The synthesis strategies outlined herein utilize 4,4-Diethoxy-N,N-dimethyl-1-butanamine (also known as N,N-dimethylaminobutyraldehyde diethyl acetal) or its dimethoxy analogue as a key building block for the construction of the core indole structure common to triptans. The primary synthetic method described is the Fischer indole synthesis, a robust and widely employed reaction in medicinal chemistry. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, in this case, the masked aldehyde provided by this compound, to form the indole ring system.[1][2][3][4][5] The protocols detailed below are based on information disclosed in various patents and scientific literature.

Core Synthetic Pathway: Fischer Indole Synthesis

The general principle behind the synthesis of the triptan core involves the reaction of a suitably substituted phenylhydrazine hydrochloride with this compound in an acidic medium. The acetal hydrolyzes in situ to form the corresponding aldehyde, which then undergoes condensation with the hydrazine to form a hydrazone. Subsequent acid-catalyzed[2][2]-sigmatropic rearrangement (the Fischer indole synthesis) leads to the formation of the indole ring with the desired dimethylaminoethyl side chain at the 3-position.[6]

Synthesis of Zolmitriptan

Zolmitriptan is synthesized via a three-step, one-pot reaction sequence starting from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one.[1][2] The key step is the Fischer indole cyclization with 4,4-diethoxy-N,N-dimethylbutylamine.[1][2][7] An improved process boasts an overall yield of 60% with a purity of 99.9% as determined by HPLC, and notably avoids the need for column chromatography.[8]

Experimental Protocol: One-Pot Synthesis of Zolmitriptan
  • Diazotization: (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one is diazotized using sodium nitrite in the presence of hydrochloric acid at a low temperature (typically 0-5 °C).[2]

  • Reduction: The resulting diazonium salt is then reduced in situ to the corresponding (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one using a reducing agent such as stannous chloride in an acidic aqueous environment.[7]

  • Fischer Indole Cyclization: The reaction mixture containing the hydrazine derivative is heated to approximately 90 °C.[1][2] 4,4-Diethoxy-N,N-dimethylbutylamine is then added to the heated mixture.[1][2] The reaction is brought to reflux (around 98 °C) and maintained for about 2.5 to 3-4 hours to facilitate the cyclization and formation of zolmitriptan.[1][2]

  • Work-up and Isolation: After cooling, the pH of the reaction mixture is adjusted to induce precipitation. The crude product can be isolated as its hydrochloride salt by salting out with sodium chloride at a reduced temperature.[1] The free base of zolmitriptan, which is insoluble in water, can be liberated by adding an alkali metal carbonate or hydroxide.[1]

  • Purification: The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture or isopropyl alcohol and n-heptane, to yield zolmitriptan of high purity.[1]

Quantitative Data for Zolmitriptan Synthesis
ParameterValueReference
Starting Material(S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one[1][2]
Key Reagent4,4-Diethoxy-N,N-dimethylbutylamine[1][2]
Cyclization Temperature~98 °C (Reflux)[1][2]
Cyclization Time2.5 - 4 hours[1][2]
Overall Yield60%[8]
Purity (HPLC)99.9%[8]

Logical Workflow for Zolmitriptan Synthesis

Zolmitriptan_Synthesis cluster_0 One-Pot Reaction cluster_1 Fischer Indole Synthesis cluster_2 Purification A (S)-4-(4-aminobenzyl)- 1,3-oxazolidin-2-one B Diazonium Salt A->B  NaNO2, HCl    0-5 °C   C (S)-4-(4-hydrazinobenzyl)- 1,3-oxazolidin-2-one B->C  SnCl2, HCl   D Zolmitriptan C->D  Reflux (~98 °C)    2.5-4 hours   F Crude Zolmitriptan D->F  Work-up & Isolation   E 4,4-Diethoxy-N,N- dimethylbutylamine G Pure Zolmitriptan (99.9% HPLC) F->G  Recrystallization  

Caption: One-pot synthesis of Zolmitriptan.

Synthesis of Sumatriptan

The synthesis of Sumatriptan also employs the Fischer indole synthesis as the key strategic step. 4-Hydrazino-N-methyl-benzene methanesulfonamide hydrochloride is reacted with a 4,4-dialkoxy-N,N-dimethylbutanamine, such as the dimethoxy variant, to form the indole ring.[9]

Experimental Protocol: Sumatriptan Synthesis
  • Hydrazone Formation (Intermediate Step): In some described methods, 4-hydrazino-N-methyl-benzene methanesulfonamide hydrochloride is first reacted with 4,4-dimethoxy-N,N-dimethylbutanamine in a 2N hydrochloric acid solution to prepare the intermediate 4-[2-[4-(Dimethylamino)butylidene]hydrazino]-N-methylbenzene-methanesulfonamide.[9]

  • Fischer Indole Cyclization: The hydrazone intermediate is then cyclized to form Sumatriptan. A described method for direct cyclization involves reacting 4-hydrazino-N-methyl-benzene methanesulfonamide with 4,4-dialkoxy-N,N-dimethylbutanamine in an acetonitrile solution of polyphosphate ester.[9] This approach is reported to produce Sumatriptan in high purity and a yield of over 50%.[9]

  • Work-up and Isolation: The reaction mixture is typically subjected to a work-up procedure involving basification to precipitate the free base of Sumatriptan.

  • Purification: The crude product can be purified by standard techniques such as recrystallization to obtain Sumatriptan of the desired purity.

Quantitative Data for Sumatriptan Synthesis
ParameterValueReference
Starting Material4-Hydrazino-N-methyl-benzene methanesulfonamide hydrochloride[9]
Key Reagent4,4-Dimethoxy-N,N-dimethylbutanamine[9]
Cyclizing AgentPolyphosphate ester in acetonitrile[9]
Yield> 50%[9]

Reaction Pathway for Sumatriptan Synthesis

Sumatriptan_Synthesis cluster_0 Reactants cluster_1 Fischer Indole Synthesis cluster_2 Product A 4-Hydrazino-N-methyl-benzene methanesulfonamide HCl C Sumatriptan A->C  Polyphosphate Ester    Acetonitrile   B 4,4-Dialkoxy-N,N- dimethylbutanamine B->C  Polyphosphate Ester    Acetonitrile   D Pure Sumatriptan (Yield > 50%) C->D  Work-up & Purification  

Caption: Synthesis of Sumatriptan.

Synthesis of Rizatriptan

The synthesis of Rizatriptan follows a similar Fischer indole synthesis pathway. The key starting materials are a hydrazine derivative, specifically 1-(4-hydrazinophenyl)methyl-1,2,4-triazole or its salt, and 4,4-di(m)ethoxy-N,N-dimethylbutylamine.[10][11][12]

Experimental Protocol: Rizatriptan Synthesis
  • Preparation of Hydrazine: The synthesis of the requisite hydrazine, 2-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]hydrazine, can be achieved through various routes, including the deprotection of a tert-butyl carbazate precursor under acidic conditions.[10]

  • Fischer Indole Cyclization: The prepared hydrazine or its hydrochloride salt is dissolved in an acidic aqueous solution (e.g., 2mol/L hydrochloric acid).[10] To this solution is added 4,4-dimethoxy-N,N-dimethylbutylamine.[10] The reaction mixture is then heated to around 70°C for approximately 3 hours to effect the cyclization to Rizatriptan.[10] The cyclization can also be carried out using sulfuric acid at temperatures ranging from 25-70°C.[12]

  • Work-up and Isolation: Following the reaction, the mixture is cooled and the pH is adjusted with a base, such as aqueous ammonia, to precipitate the crude Rizatriptan base.[12]

  • Purification and Salt Formation: The crude product can be purified by adsorbing it onto silica gel and eluting with a suitable solvent.[11] For pharmaceutical use, the purified Rizatriptan base is often converted to a salt, such as the benzoate salt, by reacting it with benzoic acid in a solvent like ethanol, followed by crystallization.[10][11]

Quantitative Data for Rizatriptan Synthesis
ParameterValueReference
Starting Material2-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]hydrazine[10]
Key Reagent4,4-Dimethoxy-N,N-dimethylbutylamine[10]
Reaction Temperature60-70 °C[10]
Reaction Time2-4 hours[10]
Acid CatalystHydrochloric acid or Sulfuric acid[10][12]

Experimental Workflow for Rizatriptan Synthesis

Rizatriptan_Synthesis A 1-(4-Hydrazinophenyl)methyl- 1,2,4-triazole C Fischer Indole Cyclization (HCl or H2SO4, 60-70 °C, 2-4h) A->C B 4,4-Dimethoxy-N,N- dimethylbutylamine B->C D Crude Rizatriptan Base C->D E Purification (e.g., Silica Gel Chromatography) D->E F Pure Rizatriptan Base E->F G Salt Formation (e.g., with Benzoic Acid) F->G H Rizatriptan Benzoate G->H

Caption: Synthesis and purification of Rizatriptan.

The use of this compound and its analogues is a cornerstone in the industrial synthesis of several important triptan-based antimigraine drugs. The Fischer indole synthesis provides a convergent and efficient method to construct the essential indole scaffold of these molecules. The protocols and data presented here, derived from the available literature, offer a comprehensive guide for researchers and professionals in the field of drug development and synthesis. These methods, particularly the one-pot procedures, are designed for scalability and high purity, which are critical considerations in pharmaceutical manufacturing.

References

Application Notes and Protocols for 4,4-Diethoxy-N,N-dimethyl-1-butanamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxy-N,N-dimethyl-1-butanamine, also known as 4-(Dimethylamino)butyraldehyde diethyl acetal, is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the triptan class of drugs.[1][2] Triptans are selective serotonin 5-HT1B/1D receptor agonists used in the acute treatment of migraine headaches.[3][4][5] The diethoxy acetal group in this intermediate serves as a protected aldehyde, which is crucial for its application in the Fischer indole synthesis, a key reaction in the formation of the indole core structure of many triptans.[2][6] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Zolmitriptan, Sumatriptan, Rizatriptan, and Almotriptan.

Physicochemical Properties

PropertyValueReference
CAS Number1116-77-4[1][2]
Molecular FormulaC10H23NO2[1][2]
Molecular Weight189.30 g/mol [1][3][7]
AppearanceColorless to light-yellowish liquid[2][8]
Boiling Point230.7 °C[1]
Density0.884 g/cm³[1]
Storage2-8°C, in a well-closed container[1][2][3]

Application in Triptan Synthesis

The general synthetic strategy for triptans using this compound involves the Fischer indole synthesis. This reaction condenses a substituted phenylhydrazine with the aldehyde (unmasked from the acetal intermediate in situ under acidic conditions) to form the characteristic indole ring system of the triptan molecule.

G cluster_0 General Triptan Synthesis Workflow start Substituted Aniline Derivative diazotization Diazotization start->diazotization reduction Reduction diazotization->reduction hydrazine Substituted Phenylhydrazine Intermediate reduction->hydrazine fischer Fischer Indole Synthesis hydrazine->fischer intermediate This compound intermediate->fischer api Triptan API fischer->api purification Purification & Salt Formation api->purification final_product Final Triptan Drug Product purification->final_product

Figure 1: General workflow for triptan synthesis.

Quantitative Data for Triptan Synthesis

The following table summarizes typical yields and purities achieved in the synthesis of various triptans using this compound or its analogs.

Triptan APIOverall YieldPurity (HPLC)Reference
Zolmitriptan60%99.9%[1]
Sumatriptan>30%>99%[2]
Rizatriptan->99.5%[9]
Almotriptan81-92%95-97.6%[6][10][11]

Experimental Protocols

Synthesis of Zolmitriptan

This protocol describes a one-pot synthesis of Zolmitriptan starting from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one.

Materials:

  • (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Stannous Chloride

  • This compound

  • Sodium Hydroxide

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, suspend (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to -5 to 0°C.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 0°C to form the diazonium salt.[12]

  • Reduction to Hydrazine:

    • In a separate vessel, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to -15 to -10°C.

    • Slowly add the previously prepared diazonium salt solution to the stannous chloride solution, maintaining the low temperature.[1] This reduces the diazonium salt to the corresponding (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride.[12]

  • Fischer Indole Synthesis and Cyclization:

    • Adjust the pH of the reaction mixture containing the hydrazine intermediate to approximately 1.7-1.85 using a 50% sodium hydroxide solution.

    • Heat the reaction mixture to 96-103°C.

    • Slowly add this compound to the heated mixture and maintain the temperature for 3-4 hours.[12]

    • Monitor the reaction progress by TLC until the hydrazine is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and adjust the pH to the alkaline range to precipitate the crude Zolmitriptan.

    • Filter the crude product and recrystallize from a suitable solvent system (e.g., isopropyl alcohol/n-heptane) to yield pure Zolmitriptan.

Synthesis of Sumatriptan

This protocol outlines the synthesis of Sumatriptan via the Fischer indole synthesis.

Materials:

  • 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride

  • This compound

  • Polyphosphoric acid ethyl ester

  • Water

  • Sodium Carbonate

  • Ethyl Acetate

  • Methanol

Procedure:

  • Hydrazone Formation:

    • In a reaction flask, dissolve 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride in water and concentrated HCl.

    • Add this compound and stir at room temperature for 2 hours to form the corresponding hydrazone in situ.[2]

  • Fischer Indole Cyclization:

    • Isolate the hydrazone and add it to polyphosphoric acid ethyl ester at a controlled temperature (below 15°C).[2]

    • Maintain the reaction at 20-25°C for 2.5-3 hours, monitoring by HPLC.[2]

  • Work-up and Purification:

    • Quench the reaction with water and adjust the pH to 9.0 with sodium carbonate to precipitate the crude Sumatriptan base.[2]

    • Filter the crude product and recrystallize from an alcoholic solvent such as methanol to obtain high-purity Sumatriptan.[2]

Signaling Pathway of Triptans

Triptans exert their therapeutic effect by acting as agonists for the 5-HT1B and 5-HT1D serotonin receptors. The proposed mechanism of action involves three key effects:

  • Vasoconstriction: Triptans cause the constriction of painfully dilated cranial blood vessels.[4][13]

  • Inhibition of Neuropeptide Release: They inhibit the release of vasoactive neuropeptides, such as CGRP (calcitonin gene-related peptide), from trigeminal nerve endings.[3][14]

  • Inhibition of Nociceptive Neurotransmission: Triptans reduce the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem.[4][14][15]

G cluster_0 Triptan Mechanism of Action in Migraine Triptan Triptan (e.g., Zolmitriptan, Sumatriptan) Receptor 5-HT1B/1D Receptors Triptan->Receptor Agonist action Vasoconstriction Vasoconstriction of Cranial Blood Vessels Receptor->Vasoconstriction Inhibit_Neuropeptide Inhibition of Vasoactive Neuropeptide Release (e.g., CGRP) Receptor->Inhibit_Neuropeptide Inhibit_Pain Inhibition of Pain Signal Transmission in Trigeminal Nucleus Receptor->Inhibit_Pain Migraine_Relief Migraine Relief Vasoconstriction->Migraine_Relief Inhibit_Neuropeptide->Migraine_Relief Inhibit_Pain->Migraine_Relief

Figure 2: Signaling pathway of triptans.

Conclusion

This compound is a versatile and indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of anti-migraine triptan drugs. Its protected aldehyde functionality allows for the efficient construction of the core indole structure through the Fischer indole synthesis. The protocols and data presented herein provide a valuable resource for researchers and professionals involved in the development and manufacturing of these important therapeutic agents. Adherence to optimized reaction conditions is crucial for achieving high yields and purities of the final API.

References

Application Notes and Protocols: 4,4-Diethoxy-N,N-dimethyl-1-butanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diethoxy-N,N-dimethyl-1-butanamine, also known as 4-Dimethylaminobutyraldehyde diethyl acetal, is a key synthetic intermediate, particularly in the pharmaceutical industry. Its primary application lies in the construction of the N,N-dimethylaminoethyl side-chain of various tryptamine-based drugs. This document provides a detailed overview of its reaction mechanism, applications in the synthesis of prominent anti-migraine agents, and comprehensive experimental protocols.

Introduction

This compound (DEB) is a versatile bifunctional molecule featuring a protected aldehyde (as a diethyl acetal) and a tertiary amine.[1] This structure makes it an ideal building block for introducing a dimethylaminobutyraldehyde moiety in a controlled manner. Its most notable application is in the synthesis of triptans, a class of serotonin 5-HT1B/1D receptor agonists used for the treatment of migraine headaches.[2][3] DEB serves as a crucial precursor for forming the indole core of drugs such as Zolmitriptan and Rizatriptan through the Fischer indole synthesis.[4][5][6]

Reaction Mechanism: The Fischer Indole Synthesis

The primary reaction mechanism involving this compound is the Fischer indole synthesis.[3][4][5] This reaction allows for the formation of the characteristic indole ring of triptans. The overall process can be broken down into two main stages:

  • In Situ Aldehyde Formation: Under acidic conditions, the diethyl acetal of DEB undergoes hydrolysis to generate the corresponding reactive aldehyde, 4-(dimethylamino)butyraldehyde.[7][8][9][10] This step is crucial as the free aldehyde is typically less stable for storage.

  • Indole Ring Formation: The generated aldehyde then reacts with a substituted phenylhydrazine derivative in the presence of an acid catalyst to form the indole ring system.[11][12]

The key steps of the Fischer indole synthesis are:

  • Hydrazone Formation: The phenylhydrazine reacts with the in situ generated aldehyde to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step, often compared to a benzidine rearrangement, where a new C-C bond is formed.[3][4][5]

  • Aromatization: The intermediate then undergoes cyclization and elimination of ammonia to form the stable aromatic indole ring.

Below is a diagram illustrating the generalized reaction mechanism.

Fischer_Indole_Synthesis cluster_hydrolysis Acetal Hydrolysis (in situ) cluster_fischer Fischer Indole Synthesis DEB This compound Aldehyde 4-(Dimethylamino)butyraldehyde DEB->Aldehyde H+, H₂O Hydrazone Phenylhydrazone Intermediate Aldehyde->Hydrazone -H₂O Phenylhydrazine Substituted Phenylhydrazine Phenylhydrazine->Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Rearranged [3,3]-Sigmatropic Rearrangement Product Enamine->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Cyclization Indole Substituted Indole (Triptan Core) Cyclized->Indole -NH₃, Aromatization

Caption: Generalized workflow of the Fischer indole synthesis using this compound.

Applications in Drug Synthesis

DEB is a pivotal intermediate in the synthesis of several commercial anti-migraine drugs.

Synthesis of Zolmitriptan

In the synthesis of Zolmitriptan, DEB is condensed with (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one in an acidic aqueous medium.[3][4][5][13] This one-pot reaction, combining hydrolysis and Fischer indole synthesis, is highly efficient for industrial-scale production.

Synthesis of Rizatriptan

Similarly, for Rizatriptan synthesis, DEB or its dimethyl acetal analogue is reacted with a suitable phenylhydrazine derivative, such as 4-hydrazinophenylmethyl-1,2,4-triazole dihydrochloride, in the presence of an acid like sulfuric or hydrochloric acid.[2][6]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of Zolmitriptan and Rizatriptan using this compound or its analogues.

Drug ProductPhenylhydrazine DerivativeAcetal ReactantAcid CatalystTemperature (°C)Reaction Time (hours)pHYield (%)
Zolmitriptan (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-oneThis compoundHydrochloric Acid~982.50.6 - 1.85High (not specified)
Rizatriptan 4-hydrazinophenylmethyl-1,2,4-triazole dihydrochloride4-N,N-dimethylaminobutanal dimethylacetalHydrochloric Acid70 - 752Not specified>50

Note: Yields and specific conditions can vary based on the patent and scale of the reaction.[2][4][5][14]

Experimental Protocols

The following are generalized protocols for the synthesis of triptans using this compound, based on published literature.[4][5][6][14]

Protocol 1: Synthesis of Zolmitriptan

Materials:

  • (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one

  • This compound

  • Concentrated Hydrochloric Acid

  • Water

  • Sodium Hydroxide solution (for pH adjustment)

  • Ethyl acetate (for extraction)

Procedure:

  • An aqueous solution of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one is prepared in a reaction vessel. This is typically formed in situ from the corresponding aniline derivative via diazotization and reduction.

  • The reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 1.7-1.85.[14]

  • The mixture is heated to approximately 90-95°C.

  • This compound (1.0 - 1.2 equivalents) is added to the heated reaction mixture.

  • The reaction is heated to reflux (approximately 98°C) and maintained for 2-4 hours, with stirring.[4][5]

  • Reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The pH is adjusted to 8.5-9.0 with an aqueous sodium hydroxide solution to precipitate the crude Zolmitriptan base.

  • The product is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure to yield crude Zolmitriptan, which is then purified by recrystallization.

Protocol 2: Synthesis of Rizatriptan

Materials:

  • 4-hydrazinophenylmethyl-1,2,4-triazole dihydrochloride

  • This compound (or the dimethyl acetal)

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Water

  • Aqueous Ammonia solution (for pH adjustment)

  • Ethyl acetate (for extraction)

Procedure:

  • An aqueous solution of 4-hydrazinophenylmethyl-1,2,4-triazole dihydrochloride is prepared.

  • Concentrated sulfuric acid or hydrochloric acid is added to the solution.

  • The mixture is heated to 65-70°C for approximately 2 hours.

  • After cooling to 20-25°C, this compound is added.

  • The reaction is then heated to 70°C and maintained for 3-4 hours.[2]

  • After completion, the mixture is cooled to 15-20°C.

  • The pH is adjusted to 8.5-9.0 with aqueous ammonia.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic extracts are processed (washed, dried, and concentrated) to yield crude Rizatriptan, which is subsequently purified.

Experimental_Workflow cluster_synthesis Triptan Synthesis cluster_workup Work-up and Purification Start 1. Prepare aqueous solution of Phenylhydrazine derivative Acidify 2. Acidify with H₂SO₄ or HCl Start->Acidify Heat1 3. Heat mixture Acidify->Heat1 Add_DEB 4. Add 4,4-Diethoxy-N,N-dimethyl- 1-butanamine Heat1->Add_DEB Heat2 5. Heat to reflux/reaction temp Add_DEB->Heat2 Monitor 6. Monitor reaction (TLC/HPLC) Heat2->Monitor Cool 7. Cool reaction mixture Monitor->Cool Basify 8. Adjust pH to 8.5-9.0 Cool->Basify Extract 9. Extract with organic solvent Basify->Extract Purify 10. Wash, dry, concentrate, and recrystallize Extract->Purify Final_Product Pure Triptan Purify->Final_Product

Caption: A generalized experimental workflow for the synthesis of triptans using this compound.

Conclusion

This compound is a valuable and efficient reagent in organic synthesis, particularly for the construction of complex pharmaceutical molecules. Its role in the Fischer indole synthesis allows for a straightforward and scalable production of triptan-based drugs. The protocols provided herein, derived from established industrial processes, offer a robust framework for researchers and professionals in drug development. Understanding the underlying reaction mechanism is key to optimizing reaction conditions and achieving high yields of the desired products.

References

Application Note and Protocol: Lewis Acid-Mediated Grignard Reaction with 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document outlines a detailed protocol for a potential synthetic application of 4,4-Diethoxy-N,N-dimethyl-1-butanamine. Standard Grignard reactions typically target carbonyl compounds, and acetals are generally unreactive under these conditions. However, in the presence of a Lewis acid catalyst, it is proposed that a Grignard reagent can facilitate a C-C bond-forming reaction via the cleavage of a C-O bond at the acetal center. The internal tertiary amine of the substrate may act as a chelating group, potentially influencing the reaction's regioselectivity. This protocol provides a comprehensive methodology for this proposed transformation, intended for research and development purposes.

Introduction

Grignard reagents are powerful nucleophiles widely used for forming new carbon-carbon bonds by attacking electrophilic carbon centers, such as those in aldehydes, ketones, and esters.[1] The substrate, this compound, possesses a diethyl acetal functional group, which is typically stable to and unreactive with Grignard reagents in standard ethereal solvents.[2] This stability allows acetals to be used as protecting groups for carbonyls during Grignard reactions.[3]

However, the reactivity of acetals can be enhanced by the addition of a Lewis acid. Lewis acids can coordinate to one of the alkoxy oxygens, weakening the C-O bond and rendering the acetal carbon susceptible to nucleophilic attack.[4] Furthermore, substrates containing a nearby heteroatom, such as the tertiary amine in this compound, can undergo chelation-assisted reactions, where the heteroatom helps to direct the reagent and influence the regioselectivity of the bond cleavage.[5]

This application note details a hypothetical, yet chemically plausible, protocol for the reaction of a Grignard reagent (using Phenylmagnesium Bromide as an exemplar) with this compound in the presence of a Lewis acid catalyst, Zinc Chloride (ZnCl₂), to yield the corresponding ether product.

Proposed Reaction Scheme

The proposed reaction involves the displacement of one ethoxy group from the acetal by the nucleophilic 'R' group of the Grignard reagent (R-MgX), catalyzed by a Lewis acid (LA), to form a new ether.

Experimental Protocol

This protocol requires strict anhydrous and inert atmosphere techniques, as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[6]

Materials and Reagents
  • This compound (Substrate)

  • Phenylmagnesium Bromide (3.0 M solution in Diethyl Ether)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether (anhydrous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnesium turnings (for Grignard preparation, if not using commercial solution)

  • Bromobenzene (for Grignard preparation, if not using commercial solution)

Equipment
  • Three-neck round-bottom flask, flame-dried

  • Condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply line with bubbler

  • Syringes and needles

  • Ice-water bath and Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Detailed Procedure

Step 1: Reaction Setup

  • Assemble a three-neck flask with a magnetic stir bar, a condenser (with a gas outlet to a bubbler), and a rubber septum.

  • Flame-dry the entire apparatus under a flow of inert gas to remove all moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • To the cooled flask, add anhydrous Zinc Chloride (1.2 equivalents).

  • Add this compound (1.0 equivalent) to the flask via syringe, followed by anhydrous THF to create an approximately 0.5 M solution.

  • Cool the stirred mixture to 0 °C using an ice-water bath.

Step 2: Grignard Addition

  • Slowly add the Phenylmagnesium Bromide solution (1.2 equivalents) dropwise to the cooled, stirred mixture via syringe over 30 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: Reaction Quench and Work-up

  • Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This step is exothermic and may produce gas.

  • Once the quenching is complete, transfer the mixture to a separatory funnel.

  • Add diethyl ether to the separatory funnel and shake to extract the product. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 4: Purification

  • Purify the crude product using flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ether product.

Data Presentation

The following tables summarize the quantitative data for the proposed protocol.

Table 1: Reactant and Product Information (Hypothetical)

Compound Name Molecular Formula Molar Mass ( g/mol ) Stoichiometric Ratio
This compound C₁₀H₂₃NO₂ 189.30 1.0 eq
Phenylmagnesium Bromide C₆H₅BrMg 181.31 1.2 eq
Zinc Chloride ZnCl₂ 136.30 1.2 eq

| Expected Product: 4-Ethoxy-4-phenyl-N,N-dimethyl-1-butanamine | C₁₄H₂₃NO | 221.34 | Theoretical Product |

Table 2: Typical Reaction Parameters

Parameter Value
Reaction Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Procedure Aqueous NH₄Cl quench, ether extraction

| Purification Method | Flash Column Chromatography (Silica Gel) |

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry Glassware add_reagents Add Substrate & ZnCl₂ in Anhydrous THF prep_glass->add_reagents cool_0c Cool to 0 °C add_reagents->cool_0c add_grignard Dropwise Addition of Grignard Reagent cool_0c->add_grignard Begin Reaction warm_rt Warm to Room Temperature add_grignard->warm_rt stir_rt Stir for 2-4 hours warm_rt->stir_rt quench Quench with sat. aq. NH₄Cl stir_rt->quench End Reaction extract Extract with Diethyl Ether quench->extract wash Wash with Water & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Isolated Product purify->product

References

Application Notes and Protocols: 4,4-Diethoxy-N,N-dimethyl-1-butanamine in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4,4-Diethoxy-N,N-dimethyl-1-butanamine as a versatile building block in the synthesis of heterocyclic compounds, with a primary focus on the construction of the indole nucleus, a core scaffold in numerous pharmaceuticals.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis.[1][2] Its structure, incorporating a protected aldehyde (as a diethyl acetal) and a tertiary amine, makes it an ideal precursor for the introduction of a 4-(dimethylamino)butyl side chain.[2] This feature is particularly exploited in the pharmaceutical industry for the synthesis of triptans, a class of drugs used to treat migraine headaches.[3][4] Triptans are typically indole derivatives, and the Fischer indole synthesis is the key reaction employing this reagent to construct the required heterocyclic core.[5]

Application in Indole Synthesis: The Fischer Indole Synthesis

The most prominent application of this compound is in the Fischer indole synthesis to produce N,N-dimethyltryptamines.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of a substituted phenylhydrazine with the aldehyde functionality of this compound (after hydrolysis of the acetal).[5][6]

The overall transformation can be depicted as follows:

fischer_indole_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_product Product A Substituted Phenylhydrazine E Phenylhydrazone (formed in situ) A->E Condensation B This compound B->E C Acid Catalyst (e.g., H₂SO₄, HCl) C->E D Heat D->E F Substituted N,N-Dimethyltryptamine (Indole derivative) E->F [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: General workflow of the Fischer indole synthesis using this compound.

Quantitative Data for Tryptamine Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of N,N-dimethyltryptamines using this compound via the Fischer indole synthesis, with a specific focus on the synthesis of Zolmitriptan, a widely used anti-migraine drug.

ProductPhenylhydrazine PrecursorAcid CatalystSolventTemperature (°C)Reaction Time (h)Overall Yield (%)Purity (%)Reference
N,N-Dimethyltryptamines (general)Substituted phenylhydrazine hydrochloride4% aq. H₂SO₄WaterReflux2Not specifiedNot specified[7]
Zolmitriptan(S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochlorideHClWater~982.56099.9 (HPLC)[8][9]
Zolmitriptan(S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-oneHClWater96-1033-4HighNot specified[8]
Experimental Protocols

Protocol 1: General Synthesis of Substituted N,N-Dimethyltryptamines

This protocol is a general procedure adapted for the synthesis of various N,N-dimethyltryptamines.[7]

Materials:

  • Substituted phenylhydrazine hydrochloride (1.0 eq)

  • This compound (1.2 eq)

  • 4% aqueous sulfuric acid or glacial acetic acid

  • 30% aqueous ammonium hydroxide

  • Isopropyl acetate or dichloromethane

  • Anhydrous sodium sulfate

  • Nitrogen atmosphere apparatus

Procedure:

  • Under a nitrogen atmosphere, a mixture of the substituted phenylhydrazine hydrochloride (20 mmol) and this compound (24 mmol) in 120 mL of 4% aqueous sulfuric acid is heated at reflux for 2 hours.[7]

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is carefully basified with 15 mL of 30% aqueous ammonium hydroxide.

  • The aqueous layer is extracted with isopropyl acetate or dichloromethane (3 x 50 mL).[7]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tryptamine.

  • Purification can be achieved by column chromatography or recrystallization.[7]

Protocol 2: Improved Synthesis of Zolmitriptan

This protocol describes a cost-effective and large-scale synthesis of Zolmitriptan.[8][9]

Materials:

  • (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Stannous chloride dihydrate

  • 50% Sodium hydroxide solution

  • This compound

  • Deionized water

Procedure:

Step 1: Diazotization and Reduction to Hydrazine Salt (performed in situ)

  • (S)-4-(4-Aminobenzyl)-l,3-oxazolidine-2-one (80 g, 0.4166 moles) is added to a cooled solution of water (480 mL) and concentrated hydrochloric acid (500 mL) at -5 to 0°C.[8]

  • A solution of sodium nitrite (31.8 g, 0.4614 moles) in deionized water (160 mL) is slowly added at -5 to 0°C and the mixture is stirred for 1 hour.[8]

  • This cold diazonium solution is then added to a pre-cooled solution of stannous chloride (383.76 g, 1.7006 moles) in concentrated hydrochloric acid (480 mL) at -15 to -10°C.[8]

Step 2: Fischer Indole Synthesis

  • Deionized water (1600 mL) is added to the reaction mass from Step 1, and the pH is adjusted to 1.7-1.85 with 50% sodium hydroxide solution.[8]

  • The temperature is raised to 25-30°C, and the pH is re-checked and adjusted if necessary.

  • The mixture is heated to 96-103°C for 30 minutes.[8]

  • This compound (117.92 g, 0.7313 mole) is added slowly, and the reaction is maintained at 96-103°C for 3-4 hours.[8]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate Zolmitriptan.

zolmitriptan_synthesis_workflow A (S)-4-(4-Aminobenzyl)- 1,3-oxazolidin-2-one B Diazotization (NaNO₂, HCl, -5 to 0°C) A->B C Diazonium Salt B->C D Reduction (SnCl₂, HCl, -15 to -10°C) C->D E (S)-4-(4-hydrazinobenzyl)- 1,3-oxazolidin-2-one (in situ) D->E G Fischer Indole Synthesis (HCl, 96-103°C, 3-4h) E->G F 4,4-Diethoxy-N,N-dimethyl- 1-butanamine F->G H Zolmitriptan G->H

Caption: Workflow for the synthesis of Zolmitriptan.

Application in Other Heterocyclic Syntheses

While the use of this compound is well-established for indole synthesis, its application in the construction of other heterocyclic systems, such as pyrimidines, is not widely reported in the reviewed literature. The typical synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or thiourea.[10][11] The structure of this compound does not readily lend itself to these classical pyrimidine synthesis pathways.

Further research may explore its potential in multicomponent reactions or novel cyclization strategies to access other heterocyclic scaffolds.

This compound is a crucial reagent for the synthesis of N,N-dimethyltryptamines via the Fischer indole synthesis. This application is of significant importance in the pharmaceutical industry for the production of triptan-based drugs. The provided protocols offer detailed methodologies for researchers and drug development professionals working in this area. While its utility in the synthesis of other heterocyclic systems is not currently well-documented, its unique bifunctional nature may present opportunities for future synthetic explorations.

References

Large-Scale Synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine, a key intermediate in the production of various pharmaceutical compounds, including triptans used in the treatment of migraines.[1][2] The synthesis primarily involves a Grignard reaction, a robust and scalable method for carbon-carbon bond formation.

Synthetic Strategy Overview

The most common and industrially viable route for the synthesis of this compound proceeds via a two-step process:

  • Formation of 3-dimethylamino-1-chloropropane: This intermediate is synthesized through the reaction of 1-bromo-3-chloropropane with a dimethylamine solution.

  • Grignard Reaction and Acetal Formation: The subsequent Grignard reaction involves the formation of a Grignard reagent from 3-dimethylamino-1-chloropropane and magnesium, which then reacts with triethyl orthoformate to yield the final product.[2][3]

This methodology offers a reliable pathway to the target molecule with reported yields in the range of 70-76%.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1116-77-4[4]
Molecular Formula C₁₀H₂₃NO₂[1]
Molecular Weight 189.3 g/mol
Appearance Colorless to pale yellow liquid[2][5]
Boiling Point 140-150°C / 15-20 mmHg[2][3]
Density 0.884 g/cm³[4]
Storage 2°C - 8°C in a well-closed container[5]

Detailed Experimental Protocols

Synthesis of 3-dimethylamino-1-chloropropane

This protocol is based on the reaction of 1-bromo-3-chloropropane with dimethylamine.

Materials and Reagents:

  • 1-bromo-3-chloropropane

  • Dimethylamine solution

  • Phase transfer catalyst (e.g., PEG)

  • Solvent (e.g., an appropriate organic solvent)

Procedure:

A detailed, step-by-step procedure for this initial step is not fully elucidated in the provided search results. However, the synthesis involves the reaction of 1-bromo-3-chloropropane and a dimethylamine solution, often in the presence of a phase transfer catalyst like PEG to facilitate the reaction between the two phases.[2][3] The product, 3-dimethylamino-1-chloropropane, is then used in the subsequent Grignard reaction.

Large-Scale Synthesis of this compound

This protocol details the Grignard reaction for the synthesis of the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Magnesium Turnings24.3125 g1.03
3-dimethylamino-1-chloropropane121.62(Calculated based on Grignard stoichiometry)-
Triethyl orthoformate148.20194 g (20 g initial + 174 g additional)1.31
Iodine253.811 crystal (catalytic)-
Benzene78.1150 mL (initial) + additional for solution-

Equipment:

  • 2L four-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Two addition funnels

  • Heating mantle

  • Nitrogen inlet

  • Celite pad for filtration

  • 20 cm Vigreux column

  • Distillation apparatus

Procedure:

  • Initiation of Grignard Reaction:

    • Under a nitrogen atmosphere, charge the 2L four-necked round-bottom flask with magnesium turnings (25 g).[3]

    • Add a solution of a small amount of 3-dimethylamino-1-chloropropane in benzene (50 mL), triethyl orthoformate (20 g), and a small crystal of iodine to the reaction flask.[3]

    • Slowly heat the mixture to reflux temperature. A vigorous reaction, indicating the initiation of the Grignard reaction, should occur within 15-20 minutes of reflux.[3]

  • Addition of Reactants:

    • Prepare a benzene solution of the remaining 3-dimethylamino-1-chloropropane.

    • Separately, place the remaining triethyl orthoformate (174 g) into a second addition funnel.[3]

    • Slowly and simultaneously add the benzene solution of 3-dimethylamino-1-chloropropane and the remaining triethyl orthoformate to the refluxing reaction mixture over a period of 3-4 hours.[3]

  • Work-up and Purification:

    • After the addition is complete, cool the reaction mass to 25°C.[3]

    • Filter the mixture through a celite pad and wash the filter cake with benzene (100 mL).[3]

    • Remove the benzene from the filtrate by distillation at atmospheric pressure using a 20 cm Vigreux column.[2][3]

    • Distill the residue under a mild vacuum, keeping the mass temperature below 100°C, to recover the excess triethyl orthoformate (approximately 60 g).[2][3]

    • Finally, purify the product, this compound, by vacuum distillation.[3]

Expected Yield:

The reported yield for this synthesis is approximately 125 g (75.8%).[3] Another source reports a yield of 70.11% for a similar process.[2][3]

Visualized Workflow and Synthetic Pathway

The following diagrams illustrate the logical flow of the synthesis and the chemical transformation involved.

Synthesis_Workflow cluster_prep Step 1: Intermediate Synthesis cluster_main Step 2: Grignard Reaction & Product Formation A 1-bromo-3-chloropropane + Dimethylamine B Reaction with Phase Transfer Catalyst A->B C 3-dimethylamino-1-chloropropane B->C D 3-dimethylamino-1-chloropropane + Magnesium C->D Intermediate for Step 2 E Formation of Grignard Reagent D->E F Reaction with Triethyl orthoformate E->F G Crude Product F->G H Purification (Distillation) G->H I This compound H->I

Caption: Workflow for the two-step synthesis of this compound.

Synthetic_Pathway 1-bromo-3-chloropropane 1-bromo-3-chloropropane 3-dimethylamino-1-chloropropane 3-dimethylamino-1-chloropropane 1-bromo-3-chloropropane->3-dimethylamino-1-chloropropane + Dimethylamine Dimethylamine Dimethylamine Grignard Reagent Grignard Reagent 3-dimethylamino-1-chloropropane->Grignard Reagent + Mg Mg Mg This compound This compound Grignard Reagent->this compound + Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate

Caption: Chemical pathway for the synthesis of the target compound.

References

Application Notes and Protocols: 4,4-Diethoxy-N,N-dimethyl-1-butanamine in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 4,4-Diethoxy-N,N-dimethyl-1-butanamine in polymer science, focusing on its use as a functional monomer for the synthesis of pH-responsive and degradable polymers. The protocols provided are based on established polymerization techniques for monomers with similar functionalities and are intended as a starting point for experimental design.

Introduction

This compound is a versatile organic compound featuring both a dialkylamino group and a diethyl acetal functionality.[1][2][3][4][5][6][7] While its primary documented use is as an intermediate in the synthesis of pharmaceuticals, its unique structure presents intriguing possibilities for the development of advanced polymeric materials.[1][2][5][7] The tertiary amine can act as a catalytic site or a pH-responsive element, while the acetal group offers a handle for creating degradable polymer backbones under acidic conditions.[4][8][9] This combination of properties makes it a promising candidate for applications in drug delivery, biomaterials, and smart coatings.[4][8]

Potential Applications in Polymer Science

The dual functionality of this compound allows for its theoretical application in several areas of polymer synthesis:

  • pH-Responsive Polymers: The tertiary amine group can be protonated at low pH, leading to a change in polymer solubility or conformation. This property is highly desirable for creating materials that can release a payload (e.g., a drug) in the acidic environment of a tumor or endosome.[10][11][12]

  • Acid-Degradable Polymers: The acetal linkage is stable at neutral and basic pH but can be hydrolyzed under acidic conditions to yield a ketone/aldehyde and an alcohol.[9][13] Incorporating this monomer into a polymer backbone would render the polymer degradable in acidic environments, which is beneficial for creating transient medical implants or environmentally friendly plastics.

  • Functional Polymer Synthesis: The amine and acetal groups can serve as points for post-polymerization modification, allowing for the attachment of other functional molecules such as targeting ligands, imaging agents, or crosslinkers.

Experimental Protocols

The following are hypothetical protocols for the polymerization of this compound. These are based on general procedures for similar monomers and should be optimized for specific experimental setups.

Protocol 1: Synthesis of a pH-Responsive Homopolymer via Cationic Polymerization of a Cyclic Acetal Derived from this compound

This protocol first describes the hypothetical conversion of this compound to a cyclic acetal monomer, which can then undergo cationic ring-opening polymerization (CROP). CROP is a common method for polymerizing cyclic ethers and acetals.[14][15][16][17][18][19]

Part A: Synthesis of the Cyclic Acetal Monomer (2-(3-(dimethylamino)propyl)-1,3-dioxolane)

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1 equivalent) and ethylene glycol (1.2 equivalents) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

  • Heat the mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting cyclic acetal monomer by vacuum distillation.

Part B: Cationic Ring-Opening Polymerization

Materials:

  • Purified cyclic acetal monomer

  • Anhydrous dichloromethane (DCM)

  • Initiator (e.g., benzyl alcohol)

  • Catalyst (e.g., a strong protic acid like triflic acid, or a Lewis acid like boron trifluoride etherate)

  • Quenching agent (e.g., triethylamine or ammoniacal methanol)[20]

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add the purified cyclic acetal monomer and anhydrous DCM to a dried Schlenk flask.

  • Add the initiator (e.g., benzyl alcohol) to control the molecular weight.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.

  • Initiate the polymerization by adding the catalyst solution in DCM dropwise.

  • Allow the reaction to proceed for the desired time, monitoring the monomer conversion by taking aliquots and analyzing them via ¹H NMR.

  • Quench the polymerization by adding an excess of the quenching agent.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Table 1: Hypothetical Data for Cationic Ring-Opening Polymerization

EntryMonomer/Initiator RatioCatalystTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
150Triflic Acid02958,5001.25
2100Triflic Acid049216,0001.30
350BF₃·OEt₂-786887,9001.40
4100BF₃·OEt₂-7888515,2001.45

Note: This data is illustrative and not based on actual experimental results.

Protocol 2: Acid-Catalyzed Hydrolysis of the Acetal-Containing Polymer

This protocol describes a method to evaluate the degradability of the synthesized polymer.

Materials:

  • Acetal-containing polymer

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.0

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Prepare solutions of the polymer in PBS (pH 7.4) and acetate buffer (pH 5.0) at a concentration of 1 mg/mL.

  • Incubate the solutions at 37 °C.

  • At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • Lyophilize the aliquots to remove the buffer salts.

  • Dissolve the dried polymer in a suitable solvent for GPC analysis (e.g., THF with 0.1% triethylamine).

  • Analyze the molecular weight and polydispersity of the polymer samples by GPC. A decrease in molecular weight over time, particularly at pH 5.0, indicates hydrolysis of the acetal groups.

Table 2: Hypothetical Hydrolysis Data

Time (h)Mn at pH 7.4 ( g/mol )PDI at pH 7.4Mn at pH 5.0 ( g/mol )PDI at pH 5.0
016,0001.3016,0001.30
615,8001.3212,5001.55
1215,7001.338,2001.78
2415,6001.354,1002.10
4815,5001.36<1,000-

Note: This data is illustrative and not based on actual experimental results.

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization & Analysis Monomer_Synthesis Synthesis of Cyclic Acetal Monomer (from this compound) CROP Cationic Ring-Opening Polymerization Monomer_Synthesis->CROP Purified Monomer Polymer_Characterization Polymer Characterization (NMR, GPC, etc.) CROP->Polymer_Characterization Synthesized Polymer Hydrolysis_Study Acid-Catalyzed Hydrolysis Study Polymer_Characterization->Hydrolysis_Study Characterized Polymer

Caption: Experimental workflow for synthesis and analysis.

signaling_pathway Monomer Cyclic Acetal Monomer Activated_Monomer Protonated Monomer Monomer->Activated_Monomer Initiator Initiator (e.g., R-OH) Initiator->Activated_Monomer Ring Opening Catalyst Catalyst (H+) Catalyst->Monomer Protonation Propagating_Chain Propagating Polymer Chain (Oxonium Ion) Activated_Monomer->Propagating_Chain New_Monomer Monomer Propagating_Chain->New_Monomer Nucleophilic Attack Longer_Chain Elongated Polymer Chain New_Monomer->Longer_Chain Quench Quenching Agent Longer_Chain->Quench Termination Final_Polymer Final Polymer Quench->Final_Polymer

Caption: Cationic ring-opening polymerization mechanism.

logical_relationship Start Acetal-Containing Polymer Acid Acidic Environment (e.g., pH 5.0) Start->Acid Hydrolysis Acetal Hydrolysis Acid->Hydrolysis Degradation Polymer Backbone Cleavage Hydrolysis->Degradation Products Low Molecular Weight Degradation Products Degradation->Products

Caption: Acid-catalyzed degradation pathway.

References

Application Notes and Protocols for the Purification of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 4,4-Diethoxy-N,N-dimethyl-1-butanamine, a key intermediate in the synthesis of various pharmaceuticals. The described techniques include fractional distillation, column chromatography, acid-base extraction, and recrystallization as a salt. Adherence to these methods will aid in obtaining a high-purity product suitable for downstream applications in research and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the proper handling, storage, and execution of the purification procedures.

PropertyValue
CAS Number 1116-77-4[1]
Molecular Formula C₁₀H₂₃NO₂[1]
Molecular Weight 189.30 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density 0.844 g/mL at 25 °C[1]
Boiling Point 140-150 °C at 15-20 mmHg[2][3]
Refractive Index n20/D 1.421[1]
Storage Temperature 2-8°C[1]

Purification Techniques: A Comparative Overview

The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity of the product. The following table summarizes the applicability of each method.

Purification TechniquePrinciple of SeparationPrimary ApplicationExpected Purity
Fractional Distillation Difference in boiling pointsRemoval of volatile and non-volatile impuritiesHigh
Column Chromatography Differential adsorption on a stationary phaseSeparation from closely related impurities and colored byproductsVery High
Acid-Base Extraction Differential solubility in acidic and aqueous solutionsRemoval of non-basic impuritiesModerate (often used as a preliminary step)
Recrystallization (as a salt) Difference in solubility of the amine salt at different temperaturesRemoval of impurities that are soluble in the crystallization solventHigh to Very High

Protocol 1: Fractional Distillation Under Reduced Pressure

This is a highly effective method for purifying this compound on a larger scale, particularly for removing solvents and other volatile or non-volatile impurities.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system, ensuring a stable pressure of 15-20 mmHg is achieved.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect any low-boiling impurities that distill first. As the temperature of the vapor reaches the boiling point of the product (140-150 °C at 15-20 mmHg), switch to a clean receiving flask.[2][3]

  • Completion: Continue distillation until the majority of the product has been collected and the temperature begins to drop or fluctuate.

  • Shutdown: Turn off the heating, allow the apparatus to cool, and then slowly and carefully release the vacuum before dismantling.

Expected Yield: 75.8%[3]

Workflow for Fractional Distillation

G Workflow for Fractional Distillation A Assemble Distillation Apparatus B Charge Flask with Crude Product A->B C Apply Vacuum (15-20 mmHg) B->C D Heat Gently C->D E Collect Low-Boiling Impurities D->E F Collect Product Fraction (140-150 °C) E->F G Cool and Release Vacuum F->G H Obtain Purified Product G->H

Caption: A stepwise workflow for the purification of this compound via fractional distillation.

Protocol 2: Column Chromatography

Column chromatography is ideal for achieving very high purity, especially for removing impurities with similar polarities to the product. Due to the basic nature of the amine, a modified stationary phase is recommended to prevent tailing and improve separation.

Materials and Equipment:

  • Crude this compound

  • Chromatography column

  • Stationary Phase: Basic alumina or silica gel treated with triethylamine (e.g., 1-2% triethylamine in the eluent)

  • Mobile Phase (Eluent): A non-polar solvent system with a polar modifier, such as Hexane/Ethyl Acetate with 1% triethylamine. The exact ratio should be determined by Thin Layer Chromatography (TLC).

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp for monitoring

Procedure:

  • Slurry Preparation: Prepare a slurry of the stationary phase (basic alumina or triethylamine-treated silica gel) in the initial eluent.

  • Column Packing: Pack the chromatography column with the slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions sequentially.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Logical Relationship for Column Chromatography

G Logical Steps in Column Chromatography cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation A Select Stationary Phase (Basic Alumina or Treated Silica) B Determine Eluent System via TLC A->B C Pack Column B->C D Load Crude Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Product I->J

Caption: Key stages involved in the column chromatographic purification of this compound.

Protocol 3: Acid-Base Extraction

This technique is useful as a preliminary purification step to remove non-basic organic impurities from the crude product.

Materials and Equipment:

  • Crude this compound

  • Separatory funnel

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Saturated sodium chloride solution (brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent in a separatory funnel.

  • Acidic Extraction: Add the aqueous acid solution to the separatory funnel, shake vigorously, and allow the layers to separate. The amine will be protonated and move into the aqueous layer.

  • Layer Separation: Drain the aqueous layer containing the protonated amine into a clean flask.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add the aqueous base solution until the solution is basic (check with pH paper). The deprotonated amine will separate out.

  • Re-extraction: Extract the deprotonated amine back into a fresh portion of the organic solvent.

  • Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified product.

Workflow for Acid-Base Extraction

G Acid-Base Extraction Workflow A Dissolve Crude in Organic Solvent B Extract with Aqueous Acid A->B C Separate Aqueous Layer (contains protonated amine) B->C D Basify Aqueous Layer C->D E Extract Amine into Fresh Organic Solvent D->E F Wash with Brine and Dry E->F G Evaporate Solvent F->G H Purified Product G->H

Caption: A flowchart illustrating the acid-base extraction process for amine purification.

Protocol 4: Recrystallization as a Salt

Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it can be converted to a solid salt (e.g., hydrochloride or tartrate) which can then be recrystallized.

Materials and Equipment:

  • Purified this compound (from a preliminary purification)

  • A suitable acid (e.g., HCl in a non-polar solvent, or a dicarboxylic acid like tartaric acid)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent mixture)

  • Erlenmeyer flask

  • Heating plate and magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Salt Formation: Dissolve the amine in a minimal amount of a suitable solvent. Slowly add a stoichiometric amount of the chosen acid while stirring. The amine salt should precipitate.

  • Dissolution: To the suspension of the amine salt, add the recrystallization solvent and heat the mixture until the salt completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • (Optional) Free-Basing: If the free amine is required, the purified salt can be dissolved in water, basified, and the free amine extracted with an organic solvent as described in the acid-base extraction protocol.

Signaling Pathway for Recrystallization as a Salt

G Pathway for Recrystallization as a Salt cluster_salt Salt Formation cluster_recrys Recrystallization A Dissolve Amine B Add Acid A->B C Precipitate Amine Salt B->C D Dissolve Salt in Hot Solvent C->D E Cool to Crystallize D->E F Filter and Dry Crystals E->F G Purified Amine Salt F->G

Caption: The process flow for purifying this compound by converting it to a salt and then recrystallizing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the Grignard reaction. This involves the reaction of a Grignard reagent, prepared from 3-chloro-1-(N,N-dimethyl)propylamine and magnesium, with triethyl orthoformate.[1][2]

Q2: What are the typical yields for this synthesis?

Reported yields for the Grignard synthesis route typically range from 70% to 76%.[1][2]

Q3: What are the critical parameters for a successful Grignard reaction in this synthesis?

Key parameters include:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen, to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[1]

  • Magnesium Activation: The magnesium turnings may need activation to initiate the Grignard reagent formation. A small crystal of iodine is commonly used for this purpose.[1]

  • Controlled Addition: Slow and controlled addition of the reactants is crucial to manage the exothermic nature of the reaction and prevent side reactions.[1]

Q4: How is the final product purified?

Purification typically involves a multi-step process:

  • Filtration of the reaction mixture to remove unreacted magnesium and magnesium salts.

  • Removal of the solvent (e.g., benzene) by distillation.

  • Distillation under mild vacuum to remove excess triethyl orthoformate.

  • Final purification of the this compound by vacuum distillation.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. 2. Wet Glassware or Solvents: Presence of moisture will quench the Grignard reagent. 3. Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction.1. Activate Magnesium: Gently heat the magnesium turnings under vacuum or add a small crystal of iodine to initiate the reaction.[1] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and use freshly distilled, anhydrous solvents. 3. Use High-Purity Reagents: Ensure the purity of 3-chloro-1-(N,N-dimethyl)propylamine and triethyl orthoformate.
Formation of Side Products 1. Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide. 2. High Reaction Temperature: Uncontrolled exotherm can lead to side reactions.1. Slow Addition: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the Grignard reagent. 2. Temperature Control: Use an ice bath to control the reaction temperature, especially during the initial stages of Grignard reagent formation and the subsequent reaction with triethyl orthoformate.
Difficult Purification 1. Emulsion during Workup: The presence of magnesium salts can lead to the formation of emulsions. 2. Incomplete Removal of Solvent/Reagents: Residual benzene or triethyl orthoformate can co-distill with the product.1. Careful Quenching: Quench the reaction mixture slowly with a saturated aqueous solution of ammonium chloride. 2. Fractional Distillation: Use a fractionating column (e.g., Vigreux column) during distillation to achieve better separation of components with different boiling points.[1]

Quantitative Data Summary

Parameter Value Reference
Reported Yield70.11%[1][2]
Reported Yield75.8%[1][2]
Boiling Point140-150°C / 15-20 mmHg[1][2]

Experimental Protocols

1. Preparation of the Grignard Reagent and Synthesis of this compound

  • Apparatus: A four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Procedure:

    • Under a nitrogen atmosphere, charge the flask with magnesium turnings.[1]

    • Add a portion of anhydrous benzene, the 3-chloro-1-(N,N-dimethyl)propylamine solution in benzene, a small amount of triethyl orthoformate, and a single crystal of iodine.[1]

    • Gently heat the mixture to reflux. The initiation of the Grignard reaction is indicated by a vigorous reaction.[1]

    • Once the reaction has initiated, slowly and simultaneously add the remaining 3-chloro-1-(N,N-dimethyl)propylamine solution and triethyl orthoformate from separate dropping funnels over a period of 3-4 hours while maintaining reflux.[1]

    • After the addition is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature.[1]

2. Workup and Purification

  • Filter the cooled reaction mixture through a pad of celite to remove unreacted magnesium and magnesium salts. Wash the filter cake with benzene.[1]

  • Combine the filtrate and washings. Remove the benzene by distillation at atmospheric pressure using a Vigreux column.[1]

  • Remove the excess triethyl orthoformate by distillation under a mild vacuum, ensuring the temperature of the reaction mass remains below 100°C.[1]

  • Purify the residue by vacuum distillation to obtain this compound as a colorless liquid.[1][2]

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A 3-Chloro-1-(N,N-dimethyl)propylamine E Grignard Reagent Formation & Reaction in Benzene (Reflux) A->E B Magnesium Turnings B->E C Triethyl Orthoformate C->E D Iodine (catalyst) D->E F Filtration E->F G Solvent Removal (Distillation) F->G H Excess Reagent Removal (Vacuum Distillation) G->H I Final Product Purification (Vacuum Distillation) H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Cause1 Inactive Magnesium Problem->Cause1 Cause2 Moisture Contamination Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1 Activate Mg with Iodine/Heat Cause1->Solution1 Solution2 Use Anhydrous Reagents/Glassware Cause2->Solution2 Solution3 Control Temperature & Addition Rate Cause3->Solution3

References

Technical Support Center: Synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine. This guide addresses specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes for this compound:

  • Route 1: Grignard Reaction Route. This method involves the preparation of a Grignard reagent from 3-(dimethylamino)propyl chloride, which is then reacted with triethyl orthoformate.

  • Route 2: Amination of a Chlorinated Acetal. This route utilizes 4-chlorobutyraldehyde diethyl acetal as a starting material, which is then reacted with dimethylamine to yield the final product.

Troubleshooting Guides

This section is divided by the synthetic route. Please select the relevant guide for your troubleshooting needs.

Route 1: Grignard Reaction Route

This route begins with the formation of 3-(dimethylamino)propyl chloride, followed by the generation of a Grignard reagent and its subsequent reaction with triethyl orthoformate.

Experimental Protocol: Synthesis of 3-(Dimethylamino)propyl chloride

A detailed protocol for the synthesis of the Grignard reagent precursor, 3-(dimethylamino)propyl chloride, can be found in the literature. The process generally involves the reaction of 1-bromo-3-chloropropane with a dimethylamine solution, often using a phase transfer catalyst like PEG.

Experimental Protocol: Grignard Reaction
  • Grignard Reagent Formation: In a dried flask under an inert atmosphere (e.g., nitrogen), magnesium turnings are activated, typically with a small crystal of iodine. A solution of 3-(dimethylamino)propyl chloride in a suitable anhydrous solvent (e.g., benzene or THF) is then added slowly to initiate the formation of the Grignard reagent, (3-(dimethylamino)propyl)magnesium chloride.

  • Reaction with Triethyl Orthoformate: The prepared Grignard reagent is then added to a solution of triethyl orthoformate in an anhydrous solvent. The reaction is typically carried out at reflux temperature.

  • Work-up and Purification: The reaction mixture is cooled and then quenched, often with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and the solvent is removed. The crude product is then purified by vacuum distillation.

Troubleshooting Guide for Route 1
Problem Potential Cause Troubleshooting Steps & Recommendations Relevant Side Reactions/Impurities
Low or no yield of Grignard reagent Inactive magnesium surface (oxide layer).Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or by mechanical means (crushing) before adding the alkyl halide.Unreacted 3-(dimethylamino)propyl chloride.
Presence of moisture in the reaction.Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.Formation of N,N-dimethylpropylamine.
Formation of a significant amount of white precipitate during Grignard formation Wurtz coupling side reaction.Add the 3-(dimethylamino)propyl chloride solution slowly to the magnesium suspension to maintain a controlled reaction temperature. Consider using diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) as the solvent instead of THF, as they have been shown to minimize Wurtz coupling.1,6-bis(dimethylamino)hexane.
Low yield of the final product Incomplete reaction with triethyl orthoformate.Ensure an adequate excess of triethyl orthoformate is used. Monitor the reaction by TLC or GC to ensure completion.Unreacted Grignard reagent and starting materials.
Hydrolysis of the acetal during work-up.Use a non-acidic quenching agent like saturated aqueous ammonium chloride. Avoid strongly acidic conditions during the work-up.4-(Dimethylamino)butyraldehyde.
Product is contaminated with a high-boiling impurity Wurtz coupling product.Optimize the Grignard formation step to minimize its formation (see above). Fractional distillation may be effective in separating the desired product from the higher-boiling dimer.1,6-bis(dimethylamino)hexane.

Visualization of Route 1

Synthesis_Route_1 cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_grignard Grignard Reaction cluster_product Final Product cluster_side_reactions Potential Side Reactions 1-bromo-3-chloropropane 1-bromo-3-chloropropane 3-(dimethylamino)propyl chloride 3-(dimethylamino)propyl chloride 1-bromo-3-chloropropane->3-(dimethylamino)propyl chloride Dimethylamine Dimethylamine Dimethylamine (3-(dimethylamino)propyl)magnesium chloride (3-(dimethylamino)propyl)magnesium chloride 3-(dimethylamino)propyl chloride->(3-(dimethylamino)propyl)magnesium chloride Mg Mg, Solvent Mg, Solvent This compound This compound (3-(dimethylamino)propyl)magnesium chloride->this compound Triethyl orthoformate Wurtz Coupling Wurtz Coupling (3-(dimethylamino)propyl)magnesium chloride->Wurtz Coupling Triethyl orthoformate Triethyl orthoformate 1,6-bis(dimethylamino)hexane 1,6-bis(dimethylamino)hexane Wurtz Coupling->1,6-bis(dimethylamino)hexane

Caption: Synthetic pathway for Route 1, highlighting the Grignard reaction and a key side reaction.

Route 2: Amination of 4-chlorobutyraldehyde diethyl acetal

This synthetic approach involves the direct reaction of 4-chlorobutyraldehyde diethyl acetal with dimethylamine.

Experimental Protocol
  • Reaction Setup: 4-chlorobutyraldehyde diethyl acetal is reacted with an aqueous solution of dimethylamine. The reaction can be carried out in a suitable solvent.

  • Reaction Conditions: The reaction temperature is a critical parameter to control the formation of impurities and is typically maintained between 20°C and 60°C.

  • Work-up and Purification: After the reaction is complete, the product is isolated by extraction and purified by vacuum distillation.

Troubleshooting Guide for Route 2
Problem Potential Cause Troubleshooting Steps & Recommendations Relevant Side Reactions/Impurities
Low yield of the final product Incomplete reaction.Use a sufficient excess of dimethylamine to drive the reaction to completion. Monitor the reaction progress using TLC or GC.Unreacted 4-chlorobutyraldehyde diethyl acetal.
Elimination side reaction.Maintain a moderate reaction temperature. The use of a non-polar, aprotic solvent may also disfavor elimination.4,4-diethoxy-1-butene.
Product is contaminated with a quaternary ammonium salt Over-alkylation of the product.Use a large excess of dimethylamine relative to the alkyl halide to favor the formation of the tertiary amine over the quaternary salt.N,N,N-trimethyl-4,4-diethoxybutan-1-aminium chloride.
Presence of an unsaturated impurity Base-catalyzed elimination of HCl from the starting material.Control the reaction temperature carefully, as higher temperatures can promote elimination.4,4-diethoxy-1-butene.

Visualization of Route 2

Synthesis_Route_2 cluster_start Starting Materials cluster_product Final Product cluster_side_reactions Potential Side Reactions 4-chlorobutyraldehyde diethyl acetal 4-chlorobutyraldehyde diethyl acetal This compound This compound 4-chlorobutyraldehyde diethyl acetal->this compound Dimethylamine Elimination Elimination 4-chlorobutyraldehyde diethyl acetal->Elimination Dimethylamine Dimethylamine Over-alkylation Over-alkylation This compound->Over-alkylation 4,4-diethoxy-1-butene 4,4-diethoxy-1-butene Elimination->4,4-diethoxy-1-butene Quaternary Ammonium Salt Quaternary Ammonium Salt Over-alkylation->Quaternary Ammonium Salt

Caption: Synthetic pathway for Route 2, illustrating potential elimination and over-alkylation side reactions.

Analytical Characterization of Impurities

Q2: How can I detect and characterize the potential impurities in my reaction mixture?

A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying and quantifying impurities.

  • GC-MS: This technique is ideal for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in identification.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the impurities present. By comparing the spectra of your product with reference spectra and tables of common impurities, you can identify and quantify the byproducts.

Quantitative Data Summary

While specific quantitative data for side product formation in the synthesis of this compound is not extensively published, the following table summarizes the expected impact of reaction conditions on impurity levels based on general principles of organic chemistry.

ImpuritySynthetic RouteFactors Increasing FormationAnalytical Detection
1,6-bis(dimethylamino)hexane1High local concentration of alkyl halide, use of THF as solvent.GC-MS (higher retention time than product), NMR.
4,4-diethoxy-1-butene2High reaction temperature, strong bases.GC-MS (lower retention time than product), NMR (alkene signals).
Quaternary Ammonium Salt2Insufficient excess of dimethylamine.NMR (characteristic shifts for N-methyl groups), LC-MS.
4-(Dimethylamino)butyraldehyde1 & 2Acidic work-up conditions.GC-MS, NMR (aldehyde proton signal ~9.7 ppm).

Purification Strategies

Q3: What are the best methods for purifying the final product?

A3: The primary method for purifying this compound is vacuum distillation . This is effective for separating the desired product from less volatile impurities, such as the Wurtz coupling product, and more volatile components like residual solvents and starting materials.

For the removal of primary and secondary amine impurities, which may be present in trace amounts, passing the crude product through a column of a suitable adsorbent, such as silica gel or alumina, can be an effective purification step.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Route Identify Synthetic Route Start->Identify_Route Route_1_Check Check Grignard Formation Conditions Identify_Route->Route_1_Check Route 1 Route_2_Check Check Amination Conditions Identify_Route->Route_2_Check Route 2 Analyze_Impurities Analyze Impurities (GC-MS, NMR) Route_1_Check->Analyze_Impurities Route_2_Check->Analyze_Impurities Optimize_Conditions Optimize Reaction Conditions Analyze_Impurities->Optimize_Conditions Identify Specific Side Products Purification Refine Purification Strategy Optimize_Conditions->Purification Success High Purity Product Purification->Success

Technical Support Center: 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Diethoxy-N,N-dimethyl-1-butanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, which contains a tertiary amine and an acetal functional group, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The acetal group is prone to hydrolysis under acidic conditions, which would lead to the cleavage of the ethoxy groups to form the corresponding aldehyde, 4-(dimethylamino)butanal, and ethanol.

  • Oxidation: The tertiary amine is susceptible to oxidation, which can result in the formation of the corresponding N-oxide, this compound N-oxide.

Q2: What are the likely degradation products of this compound under forced degradation conditions?

A2: Under typical forced degradation conditions, the following degradation products are plausible:

  • Acidic Hydrolysis: 4-(dimethylamino)butanal and ethanol.

  • Oxidative Stress: this compound N-oxide.

  • Thermal Stress: High temperatures may lead to the cleavage of the C-O bonds of the acetal, potentially yielding various smaller, volatile fragments.

  • Photolytic Stress: Exposure to UV light could potentially lead to the formation of radical species and subsequent complex degradation products, although specific photolytic pathways are not well-defined without experimental data.

Q3: My analytical chromatogram shows unexpected peaks when analyzing this compound. What could be the cause?

A3: Unexpected peaks in your chromatogram are likely due to the degradation of the compound. The source of degradation could be related to your sample preparation, storage conditions, or the analytical method itself. Refer to the troubleshooting guide below for a systematic approach to identifying the cause.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a suitable technique. To develop and validate such a method, a forced degradation study should be performed to intentionally generate the degradation products.

Troubleshooting Guides

Issue: Appearance of Unknown Peaks in the Chromatogram

  • Possible Cause 1: On-instrument Degradation

    • Troubleshooting Steps:

      • Investigate the pH of your mobile phase. Acidic mobile phases can cause hydrolysis of the acetal.

      • Assess the temperature of the autosampler and column. Elevated temperatures can accelerate degradation.

      • Prepare a fresh sample in a neutral, aprotic solvent (e.g., acetonitrile) and inject it immediately to minimize residence time in the autosampler.

  • Possible Cause 2: Degradation During Sample Preparation

    • Troubleshooting Steps:

      • Review your sample preparation procedure. Avoid the use of strong acids or bases.

      • Ensure that the solvents used are free of peroxides, which can cause oxidation.

      • Protect the sample from light if photolytic degradation is suspected.

  • Possible Cause 3: Degradation During Storage

    • Troubleshooting Steps:

      • Verify that the compound and its solutions are stored at the recommended temperature (typically 2-8°C) and protected from light.[1][2]

      • Consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Issue: Low Assay Value for this compound

  • Possible Cause 1: Degradation of the Compound

    • Troubleshooting Steps:

      • Analyze a freshly prepared standard of known concentration to confirm the performance of your analytical method.

      • Perform a mass balance calculation by summing the peak areas of the parent compound and all degradation products. A mass balance close to 100% suggests that the low assay is due to degradation.

  • Possible Cause 2: Suboptimal Analytical Method

    • Troubleshooting Steps:

      • Ensure that the detection wavelength is appropriate for the parent compound.

      • Verify the linearity, accuracy, and precision of your method.

      • If using mass spectrometry, check for ion suppression effects from your sample matrix.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating method.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Heat the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation:

    • Store a solid sample of the compound at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., in a photostability chamber) according to ICH Q1B guidelines.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS).

  • Separate and identify the degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for the identification of unknown degradants.[4]

Data Presentation

Table 1: Summary of Forced Degradation Results (Example)

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C, 24h15.22144.2
0.1 M NaOH, 60°C, 24h2.11206.3
3% H₂O₂, RT, 24h8.51206.3
80°C, 48h (solid)4.33Not Identified
Photolytic6.8>4Not Identified

Visualizations

degradation_pathways cluster_hydrolysis Acidic Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product 4-(dimethylamino)butanal parent->hydrolysis_product H₃O⁺ oxidation_product This compound N-oxide parent->oxidation_product [O] ethanol Ethanol

Caption: Inferred degradation pathways of this compound.

experimental_workflow arrow arrow start Start: Pure Compound stock_prep Prepare Stock Solution (1 mg/mL) start->stock_prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock_prep->stress analysis LC-MS Analysis stress->analysis data Identify Degradants & Assess Mass Balance analysis->data end End: Stability Profile data->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine. This compound is a key intermediate in the synthesis of several pharmaceutical agents, including triptans like Sumatriptan, Rizatriptan, and Zolmitriptan.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is a Grignard reaction.[2][4] The process involves preparing a Grignard reagent from 3-dimethylamino-1-chloropropane and magnesium, which then reacts with triethyl orthoformate to yield the final product.[2][4] This route has reported yields in the range of 70-76%.[2][4]

Q2: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A2: Failure to initiate a Grignard reaction is a classic problem, typically stemming from two main issues:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried immediately before use and all solvents and reagents are anhydrous.

  • Magnesium Passivation: The surface of the magnesium turnings can have an oxide layer that prevents the reaction.

    • Activation: Gently crush the magnesium turnings in the flask (under nitrogen) to expose a fresh surface.

    • Initiators: A small crystal of iodine is commonly used to activate the magnesium surface, indicated by the disappearance of the iodine color.[4] Other methods include adding a small amount of pre-formed Grignard reagent or a few drops of 1,2-dibromoethane.

Q3: My overall yield is significantly lower than the reported 70-76%. What factors could be responsible?

A3: Low yields can arise from several stages of the process. Besides poor Grignard formation (see Q2), consider the following:

  • Incomplete Reaction: Ensure the addition of the reagents is slow and controlled to maintain the reflux temperature, allowing the reaction to go to completion over the recommended 3-4 hour period.[4]

  • Side Reactions: The Grignard reagent can react with itself (Wurtz coupling) or other electrophiles. Maintaining a proper reaction temperature is crucial.

  • Work-up and Purification Losses: The purification involves multiple distillation steps.[2][4] Significant product can be lost if distillations are performed too quickly or at incorrect pressures. Ensure the final vacuum distillation is performed carefully to separate the product from high-boiling impurities.

Q4: Can I synthesize this compound by reacting 4-chlorobutyraldehyde diethyl acetal with dimethylamine?

A4: While this appears to be a straightforward SN2 alkylation of an amine, this method is often problematic. Primary and secondary amines can undergo multiple alkylations because the product amine is often as reactive, or even more reactive, than the starting amine.[5][6] This can lead to a mixture of the desired secondary amine, a tertiary amine, and even a quaternary ammonium salt, making purification difficult and lowering the yield of the target compound.[6] For this reason, the Grignard route is generally preferred for a cleaner reaction.

Q5: What are the key parameters for the final purification by vacuum distillation?

A5: The final purification step is critical for obtaining high-purity product. The reported boiling point is 140-150°C at a pressure of 15-20 mmHg.[2][4] It is important to first remove the excess triethyl orthoformate under a mild vacuum at a lower temperature (mass temperature below 100°C) before proceeding to the high-vacuum distillation of the final product.[4] Using a Vigreux column can aid in achieving a cleaner separation.[2]

Reaction Condition Optimization

The following table summarizes the reported successful reaction conditions. Researchers can use these parameters as a baseline for their optimization experiments.

ParameterConditionNotes
Grignard Precursor 3-dimethylamino-1-chloropropaneSynthesized from 1-bromo-3-chloropropane and dimethylamine.[2]
Key Reagents Magnesium turnings, Triethyl orthoformate---
Initiator Iodine (a small crystal)Activates the magnesium surface to start the reaction.[4]
Solvent BenzeneMust be anhydrous.
Temperature RefluxThe reaction is exothermic once initiated.[4]
Reaction Time 3-4 hours (addition)Slow addition of reagents is crucial for yield and safety.[4]
Reported Yield 70-76%This is the target yield under optimized conditions.[2][4]
Purification Method Fractional Vacuum DistillationB.p. 140-150°C / 15-20 mmHg.[2][4]

Detailed Experimental Protocol

This protocol is based on established literature procedures for the Grignard synthesis of this compound.[2][4]

1. Preparation of the Grignard Reagent and Reaction

  • Charge a 2L, four-necked, oven-dried round-bottom flask with magnesium turnings (25 g) under a nitrogen atmosphere.

  • Add 50 mL of anhydrous benzene, a solution of 3-dimethylamino-1-chloropropane in benzene, 20 g of triethyl orthoformate, and a small crystal of iodine to the flask.

  • Slowly heat the mixture to reflux temperature. A vigorous reaction, indicating the initiation of the Grignard formation, should occur within 15-20 minutes.

  • Once the reaction has started, slowly and simultaneously add the remaining benzene solution of 3-dimethylamino-1-chloropropane and triethyl orthoformate (174 g) from two separate addition funnels over a period of 3-4 hours, maintaining a steady reflux.

2. Work-up and Purification

  • After the addition is complete, cool the reaction mass to 25°C.

  • Filter the mixture through a celite pad to remove unreacted magnesium and magnesium salts. Wash the filter cake with 100 mL of benzene.

  • Remove the benzene from the filtrate by distillation at atmospheric pressure using a 20 cm Vigreux column.

  • Distill the residue under a mild vacuum, keeping the mass temperature below 100°C, to recover excess triethyl orthoformate.

  • Finally, purify the this compound by vacuum distillation, collecting the fraction at 140-150°C / 15-20 mmHg to yield a colorless liquid.

Visual Troubleshooting and Workflow

The following diagrams illustrate the reaction pathway and a logical troubleshooting workflow for addressing common issues during the synthesis.

Reaction_Scheme cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product R1 3-dimethylamino- 1-chloropropane I1 Grignard Reagent R1->I1 Benzene, Iodine (cat.) R2 Magnesium (Mg) R2->I1 Benzene, Iodine (cat.) R3 Triethyl orthoformate P1 4,4-Diethoxy-N,N-dimethyl- 1-butanamine R3->P1 Reflux I1->P1 Reflux

Caption: Grignard reaction pathway for the synthesis of the target compound.

Troubleshooting_Workflow Synthesis Troubleshooting Workflow start Problem: Low or No Product Yield check1 Did the Grignard reaction initiate vigorously? start->check1 sol1_no Action: 1. Ensure all glassware/reagents are anhydrous. 2. Crush Mg turnings to expose fresh surface. 3. Add iodine crystal as initiator. check1->sol1_no No check2 Were reaction conditions maintained correctly? check1->check2 Yes sol1_no->check1 Re-attempt sol2_no Action: 1. Ensure slow, controlled addition of reagents. 2. Maintain steady reflux temperature. 3. Allow for full 3-4 hour reaction time. check2->sol2_no No check3 Was the purification process efficient? check2->check3 Yes sol2_no->check2 Re-attempt sol3_no Action: 1. Check for leaks in vacuum distillation setup. 2. Use a Vigreux column for better separation. 3. Collect fraction at correct temp/pressure (140-150°C @ 15-20 mmHg). check3->sol3_no No end_node Yield Optimized check3->end_node Yes sol3_no->check3 Re-evaluate Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Diethoxy-N,N-dimethyl-1-butanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification and handling of this compound.

Issue 1: Presence of Low-Boiling Point Impurities in the Final Product

  • Question: After distillation, my this compound is contaminated with impurities that have a lower boiling point than the product. How can I remove them?

  • Answer: Low-boiling point impurities likely include unreacted starting materials such as 3-chloro-1-(N,N-dimethyl)propylamine and residual solvents like benzene or triethyl orthoformate used in the synthesis.[1]

    • Troubleshooting Steps:

      • Fractional Distillation: A more efficient fractional distillation column (e.g., a Vigreux column) should be used to improve separation.[1] Carefully monitor the temperature at the head of the column and collect the fractions that distill at the expected boiling point of the product.

      • Azeotropic Removal: For residual solvents like benzene, consider techniques for azeotropic removal if applicable to your specific solvent system.

      • Vacuum Adjustment: Fine-tuning the vacuum level can also help in separating compounds with close boiling points.

Issue 2: High-Boiling Point Impurities are Detected

  • Question: My product contains high-boiling point impurities. What are they and how can I get rid of them?

  • Answer: High-boiling point impurities could be byproducts from the Grignard reaction, such as Wurtz coupling products, or other side-reaction products.

    • Troubleshooting Steps:

      • Careful Distillation: When performing vacuum distillation, ensure to collect only the main fraction corresponding to the product's boiling point and leave the high-boiling residue in the distillation flask.

      • Column Chromatography: For high-purity requirements, column chromatography can be an effective method. Due to the basic nature of the tertiary amine, standard silica gel may cause streaking. Consider using an amine-functionalized silica gel or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase.[2]

      • Acid-Base Extraction: An acid-base liquid-liquid extraction can be performed. Dissolve the crude product in an organic solvent and wash with an acidic solution to protonate the amine, moving it to the aqueous phase. The organic phase will retain non-basic impurities. The aqueous phase can then be basified and the purified amine re-extracted with an organic solvent.

Issue 3: Product Degradation is Suspected

  • Question: I suspect my this compound is degrading. What are the potential degradation pathways and how can I avoid them?

  • Answer: As a tertiary amine, this compound can be susceptible to oxidation, which can form an N-oxide. The acetal group may also be sensitive to hydrolysis under acidic conditions.

    • Troubleshooting Steps:

      • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Avoid Strong Acids: Prevent contact with strong acids to avoid hydrolysis of the diethyl acetal.

      • Proper Storage: Store the product at the recommended temperature of 2-8°C in a tightly sealed container.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Based on its common synthesis via a Grignard reaction, the most probable impurities are:

  • Unreacted Starting Materials: 3-chloro-1-(N,N-dimethyl)propylamine and triethyl orthoformate.[1]

  • Solvents: Residual solvents from the reaction and workup, such as benzene.[1]

  • Grignard Byproducts: Byproducts from the formation of the Grignard reagent.

Q2: What is the recommended purification method for this compound?

A2: The most commonly cited method for purification is fractional distillation under reduced pressure .[1] For higher purity, column chromatography using a modified stationary or mobile phase to accommodate the basicity of the amine can be employed.[2]

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of the compound can be effectively determined using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify impurities by comparing the integrals of the product signals to those of the impurities.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the main compound from its potential degradation products and other non-volatile impurities.

Data Presentation

Table 1: Physical and Distillation Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₃NO₂[4]
Molecular Weight189.30 g/mol [3]
AppearanceColorless to light-yellowish lucent liquid[4]
Density0.844 g/mL at 25 °C[3]
Refractive Indexn20/D 1.421[3]
Boiling Point140-150 °C at 15-20 mmHg[1]
Storage Temperature2-8 °C[3]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 15-20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Carefully monitor the temperature at the distillation head.

    • Discard any initial low-boiling fractions.

    • Collect the main fraction that distills at a constant temperature within the expected range (140-150 °C at 15-20 mmHg).[1]

    • Stop the distillation before all the material in the flask has evaporated to avoid concentrating high-boiling impurities.

  • Storage: Store the purified product at 2-8 °C under an inert atmosphere.[3]

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for this compound Purification start Crude Product Analysis (GC-MS, NMR) impurity_type Identify Impurity Type start->impurity_type low_boiling Low-Boiling Impurities (e.g., Solvents, Starting Materials) impurity_type->low_boiling Low B.P. high_boiling High-Boiling Impurities (e.g., Coupling Products) impurity_type->high_boiling High B.P. degradation Suspected Degradation (e.g., Oxidation) impurity_type->degradation Degradation frac_dist Fractional Distillation (Vigreux Column) low_boiling->frac_dist high_boiling->frac_dist col_chrom Column Chromatography (Amine-functionalized silica or modified mobile phase) high_boiling->col_chrom acid_base Acid-Base Extraction high_boiling->acid_base inert_handling Handle/Store under Inert Atmosphere degradation->inert_handling purity_check Purity Check (GC-MS, NMR, HPLC) frac_dist->purity_check col_chrom->purity_check acid_base->purity_check inert_handling->purity_check purity_check->impurity_type Fails Specs end Pure Product purity_check->end Meets Specs

Caption: Troubleshooting workflow for the purification of this compound.

References

troubleshooting Grignard reaction for 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of this compound via the Grignard reaction. This compound is a key intermediate in the synthesis of pharmaceuticals such as Sumatriptan and Zolmitriptan.[1][2] The primary synthetic route involves the formation of a Grignard reagent from 3-chloro-1-(N,N-dimethyl)propylamine, which then reacts with triethyl orthoformate.[1][3]

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignar_d synthesis. The primary causes are typically an inactive magnesium surface or the presence of moisture.[4][5]

  • Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide on their surface, which prevents the reaction.

    • Solution: Activate the magnesium surface. This can be achieved by gently crushing the turnings with a glass rod to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[4] The disappearance of the iodine color is an indicator of activation.[6]

  • Presence of Moisture: Grignard reagents are potent bases and will react readily with any protic source, especially water. This includes atmospheric moisture or residual water in glassware or solvents.[4][7]

    • Solution: Ensure all glassware is rigorously dried before use, either by flame-drying under an inert atmosphere or by oven-drying.[4][6] Use only anhydrous solvents, preferably freshly distilled or from a sealed bottle.[4]

Q2: My reaction yield is significantly lower than the reported 70-76%.[1][3] What are the likely reasons?

A2: Low yields can stem from several factors beyond initiation failure.

  • Quenching of the Grignard Reagent: As mentioned above, moisture is a primary culprit. Any protic impurity in your starting materials or solvent will consume the Grignard reagent and reduce the yield.[4][8]

  • Side Reactions: The most common side reaction is Wurtz-type homocoupling, where the Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form an R-R dimer.[6] Slow, controlled addition of the alkyl halide during Grignard formation can help minimize this.

  • Impure Reagents: The purity of the 3-chloro-1-(N,N-dimethyl)propylamine and triethyl orthoformate is crucial. Impurities can inhibit the reaction or introduce unwanted side reactions.

  • Reaction Temperature: While the reaction is typically run at reflux in benzene, maintaining careful temperature control during the addition of reagents is important to prevent runaway reactions or decomposition.[3]

Q3: Why does the Grignard reagent react with triethyl orthoformate but not the this compound product, which is an acetal?

A3: This is due to the difference in reactivity between orthoesters and acetals. The central carbon in an orthoester is bonded to three electron-withdrawing alkoxy (-OR) groups, making it significantly more electrophilic (positive character) than the carbon in an acetal, which is bonded to only two.[9] This higher electrophilicity allows the nucleophilic Grignard reagent to attack and displace one of the ethoxy groups. Once the acetal is formed, it is stable under the basic conditions of the Grignard reaction and does not react further.[9][10]

Q4: My reaction mixture turned dark brown or black. Is this a sign of failure?

A4: Not necessarily. While significant darkening can indicate decomposition or side reactions, Grignard reactions, especially those run for extended periods at reflux, often become cloudy and dark.[6][11] The key indicator of success is the consumption of magnesium and the formation of the product upon workup, not the color of the reaction mixture itself.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Grignard Reaction Troubleshooting Start Problem: Low or No Product Yield CheckInitiation Did the reaction initiate? (Cloudiness, bubbling, exotherm) Start->CheckInitiation NoInitiation Cause: No Initiation CheckInitiation->NoInitiation No LowYield Cause: Low Yield Despite Initiation CheckInitiation->LowYield Yes CauseMoisture Moisture in System? NoInitiation->CauseMoisture CauseMg Inactive Mg Surface? NoInitiation->CauseMg CauseQuench Reagent Quenching? LowYield->CauseQuench CauseSideReaction Side Reactions? LowYield->CauseSideReaction CausePurity Impure Reagents? LowYield->CausePurity SolveMoisture Solution: Flame-dry all glassware. Use anhydrous solvents. CauseMoisture->SolveMoisture Yes SolveMg Solution: Activate Mg with iodine crystal or crush turnings. CauseMg->SolveMg Yes SolveQuench Solution: Ensure all reagents and solvents are strictly anhydrous. CauseQuench->SolveQuench Likely SolveSideReaction Solution: Add alkyl halide slowly. Maintain temperature control. CauseSideReaction->SolveSideReaction Possible SolvePurity Solution: Use high-purity or freshly distilled starting materials. CausePurity->SolvePurity Possible

Caption: A flowchart for diagnosing and solving common Grignard reaction problems.

Reaction Pathway

The synthesis proceeds in two main stages: the formation of the Grignard reagent, followed by its nucleophilic attack on triethyl orthoformate.

ReactionPathway Synthesis Pathway cluster_0 Stage 1: Grignard Formation cluster_1 Stage 2: Reaction and Product Formation SM1 3-Chloro-N,N-dimethylpropylamine Grignard Grignard Reagent (ClMg(CH2)3N(CH3)2) SM1->Grignard + Mg (Benzene, I2) Mg Magnesium (Mg) Orthoester Triethyl Orthoformate Grignard->Orthoester Intermediate Unstable Intermediate Orthoester->Intermediate + Grignard Reagent Product This compound (Acetal Product) Intermediate->Product - EtOMgCl

Caption: The two-stage reaction pathway for the synthesis.

Quantitative Data Summary

The following table summarizes the reagent quantities and reaction outcomes based on a literature procedure.[1][3]

Reagent/ProductMolar Mass ( g/mol )QuantityRole / Outcome
Magnesium Turnings24.3125 gReagent for Grignard formation
3-Chloro-1-(N,N-dimethyl)propylamine121.62(see protocol)Grignard precursor
Triethyl Orthoformate148.20194 g (total)Electrophile
Iodine253.811 crystalInitiator / Catalyst
Benzene78.11~150 mL+Solvent
This compound 189.30 125 g Final Product (75.8% Yield)

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound, also known as 4-Dimethylaminobutyraldehyde diethyl acetal.[1][3]

1. Apparatus Setup and Reagent Preparation

  • Equip a 2L four-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with a drying tube), and two addition funnels.

  • Ensure all glassware is thoroughly oven-dried and assembled while hot under a nitrogen atmosphere to maintain anhydrous conditions.

  • Charge the flask with magnesium turnings (25 g).

  • Prepare a benzene solution of 3-chloro-1-(N,N-dimethyl)propylamine.

  • Separately charge the two addition funnels with the benzene solution of the alkyl chloride and the remaining triethyl orthoformate (174 g).

2. Grignard Reaction Initiation

  • Under a nitrogen atmosphere, add benzene (50 mL), a portion of the alkyl chloride solution (50 mL), triethyl orthoformate (20 g), and a single small crystal of iodine to the flask containing the magnesium.

  • Slowly heat the mixture to reflux temperature.

  • A vigorous reaction, indicated by bubbling and increased reflux, should commence within 15-20 minutes, signaling the initiation of the Grignard reaction.[1][3]

3. Reaction Execution

  • Once the reaction has initiated, begin the slow, dropwise addition of the remaining benzene solution of 3-chloro-1-(N,N-dimethyl)propylamine and triethyl orthoformate from the addition funnels over a period of 3-4 hours while maintaining a steady reflux.[3]

  • After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

4. Work-up and Purification

  • Cool the reaction mixture to room temperature (approx. 25°C).[3]

  • Filter the cooled mixture through a celite pad to remove unreacted magnesium and magnesium salts. Wash the filter cake with benzene (100 mL).[3]

  • Combine the filtrate and washings. Remove the benzene solvent by distillation at atmospheric pressure using a Vigreux column.

  • Distill the residue under a mild vacuum, keeping the temperature below 100°C, to recover excess triethyl orthoformate.[1]

  • Finally, purify the product by vacuum distillation to yield this compound (Boiling Point: 140-150°C at 15-20 mmHg) as a colorless liquid.[1][3]

References

Technical Support Center: 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Diethoxy-N,N-dimethyl-1-butanamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments, with a focus on preventing oxidation and degradation.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has turned yellow. What is the likely cause?

A1: A yellow discoloration in your sample is a common indicator of oxidation of the tertiary amine functional group.[1] Tertiary amines can be sensitive to atmospheric oxygen, especially when exposed to light and elevated temperatures.[1] The primary oxidation product is the corresponding N-oxide, which is often colored.

Q2: What are the main degradation pathways for this compound?

A2: This molecule has two primary points of reactivity that can lead to degradation:

  • Oxidation of the Tertiary Amine: The N,N-dimethylamino group is susceptible to oxidation, forming an N-oxide. This reaction can be initiated by atmospheric oxygen and is accelerated by light and heat.

  • Hydrolysis of the Acetal: The diethoxy acetal group is stable under neutral and basic conditions but can undergo acid-catalyzed hydrolysis to yield the corresponding aldehyde and ethanol.[2]

Q3: How should I properly store this compound to prevent degradation?

A3: To ensure the long-term stability of your compound, adhere to the following storage recommendations:

Storage ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential oxidative and hydrolytic reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)[1]Displaces oxygen, a key reactant in the oxidation of the tertiary amine.[3]
Light In an amber or opaque vialProtects the compound from light, which can catalyze oxidation.
Container Tightly sealed containerPrevents exposure to atmospheric oxygen and moisture.

Q4: Can I use an antioxidant to stabilize this compound?

A4: Yes, adding a suitable antioxidant can help prevent degradation. For compounds susceptible to peroxide formation, such as those containing ether or acetal functionalities, a radical scavenger like Butylated Hydroxytoluene (BHT) is often used.[4][5] It is typically added at a low concentration (e.g., 0.01-0.1%).

Troubleshooting Guides

Issue 1: Suspected Oxidation of the Tertiary Amine

Symptoms:

  • The sample has developed a yellow or brownish color.

  • Unexpected spots are observed on a Thin Layer Chromatography (TLC) plate.

  • Inconsistent results in downstream applications.

Troubleshooting Workflow:

Troubleshooting_Amine_Oxidation start Symptom: Yellow color or unexpected TLC spots check_tlc Perform TLC analysis to confirm impurity. start->check_tlc prepare_tlc Prepare TLC plate with a suitable solvent system (e.g., Ethyl Acetate/Hexane/Triethylamine 70:25:5). check_tlc->prepare_tlc visualize_tlc Visualize under UV light and with an oxidizing stain (e.g., Potassium Permanganate or Phosphomolybdic Acid). prepare_tlc->visualize_tlc confirm_n_oxide N-oxide may appear as a more polar spot (lower Rf) than the parent amine. visualize_tlc->confirm_n_oxide purify Purify the sample if necessary (e.g., column chromatography or distillation). confirm_n_oxide->purify Impurity confirmed end Use purified, stable compound. confirm_n_oxide->end No significant impurity prevent Implement preventative storage and handling procedures. purify->prevent prevent->end

Caption: Troubleshooting workflow for suspected tertiary amine oxidation.

Detailed Experimental Protocols:

  • Protocol 1: Thin Layer Chromatography (TLC) for Detection of N-Oxide

    • Sample Preparation: Dissolve a small amount of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • TLC Plate: Use a silica gel 60 F254 TLC plate.

    • Eluent System: A mixture of Ethyl Acetate/Hexane/Triethylamine in a 70:25:5 ratio is a good starting point. The triethylamine helps to prevent streaking of the basic amine.

    • Spotting and Development: Spot the sample on the baseline of the TLC plate and develop the plate in a chamber saturated with the eluent.

    • Visualization:

      • First, visualize the plate under short-wave UV light (254 nm).

      • Then, stain the plate with a potassium permanganate solution. Tertiary amines and their N-oxides often appear as yellow-brown spots on a purple background.[6] Alternatively, a phosphomolybdic acid stain can be used, which will visualize the amine and its potential oxidation products.[6]

    • Interpretation: The N-oxide is typically more polar than the parent amine and will have a lower Rf value (it will travel a shorter distance up the plate).

  • Protocol 2: Purification by Column Chromatography

    • Stationary Phase: Use silica gel as the stationary phase.

    • Eluent: A gradient of ethyl acetate in hexane with a small percentage of triethylamine (e.g., 0.5-1%) can be used to elute the compound. Start with a low polarity mixture and gradually increase the polarity.

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure compound.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Suspected Acetal Hydrolysis or Peroxide Formation

Symptoms:

  • The presence of an aldehyde odor.

  • Inconsistent reaction outcomes, especially in reactions sensitive to aldehydes.

  • Formation of insoluble materials or crystals in the sample.

Troubleshooting Workflow:

Troubleshooting_Acetal_Degradation start Symptom: Aldehyde odor or precipitate check_peroxide Test for the presence of peroxides. start->check_peroxide peroxide_test Use peroxide test strips or the potassium iodide test. check_peroxide->peroxide_test quench_peroxide If peroxides are present, quench them with a ferrous sulfate solution. peroxide_test->quench_peroxide Positive test check_hydrolysis Check for signs of hydrolysis (e.g., by NMR for aldehyde signals). peroxide_test->check_hydrolysis Negative test quench_peroxide->check_hydrolysis purify Purify the sample if necessary (e.g., distillation). check_hydrolysis->purify Hydrolysis detected end Use purified, stable compound. check_hydrolysis->end No hydrolysis prevent Implement preventative storage and handling procedures, avoiding acidic conditions. purify->prevent prevent->end

Caption: Troubleshooting workflow for suspected acetal hydrolysis or peroxide formation.

Detailed Experimental Protocols:

  • Protocol 3: Testing for Peroxides

    • Using Peroxide Test Strips:

      • Dip the test strip into the this compound sample for 1 second.[7]

      • Shake off excess liquid.

      • After the solvent has evaporated, add one drop of deionized water to the test pad.[7]

      • Compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration.[7]

    • Using Potassium Iodide (Qualitative):

      • In a test tube, add 1 mL of the sample to 1 mL of glacial acetic acid.

      • Add a few crystals of sodium iodide or potassium iodide.

      • A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.

  • Protocol 4: Quenching of Peroxides Caution: This procedure should be performed in a fume hood with appropriate personal protective equipment.

    • Prepare the Quenching Solution: For approximately 100 mL of the compound, prepare a solution of 6 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 11 mL of water, and then carefully add 0.6 mL of concentrated sulfuric acid.[8][9]

    • Quenching Procedure:

      • Cool the flask containing the this compound in an ice bath.

      • With vigorous stirring, slowly add the ferrous sulfate solution.

      • Stir the mixture for at least 30 minutes.

    • Verification: After stirring, test for the presence of peroxides again. If the test is still positive, add more ferrous sulfate solution and continue stirring.

    • Work-up: Once the peroxide test is negative, separate the layers. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Protocol 5: Purification by Distillation If significant hydrolysis or peroxide formation has occurred, purification by vacuum distillation may be necessary. The boiling point of this compound is reported to be in the range of 140-150°C at 15-20 mmHg.[10] It is crucial to ensure that all peroxides have been quenched before attempting distillation, as heating peroxides can lead to explosive decomposition.

References

Technical Support Center: Reactions with 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4,4-Diethoxy-N,N-dimethyl-1-butanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions involving this versatile intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in reactions involving this compound are frequently attributed to the presence of moisture. This compound contains an acetal functional group, which is susceptible to hydrolysis under acidic or even neutral conditions, leading to the formation of 4-(dimethylamino)butanal and ethanol. This side reaction consumes your starting material and reduces the overall yield of your desired product. Other factors include impure starting materials, incorrect stoichiometry, suboptimal reaction temperature, and issues during work-up and purification.

Q2: How does moisture affect the reaction? What is the underlying chemistry?

A2: Moisture, particularly in the presence of an acid catalyst, leads to the hydrolysis of the diethyl acetal in this compound. The reaction proceeds via protonation of one of the ethoxy groups, which then leaves as a molecule of ethanol (a good leaving group). A water molecule then attacks the resulting carbocation, and after deprotonation, a hemiacetal is formed. Subsequent protonation of the second ethoxy group and its elimination, followed by deprotonation of the hydroxyl group, yields 4-(dimethylamino)butanal.

Q3: What are the best practices for storing and handling this compound to prevent moisture contamination?

A3: this compound is moisture-sensitive and should be handled under an inert atmosphere, such as argon or dry nitrogen.[1] It is recommended to store the compound in a tightly sealed container, preferably with a septum, in a cool, dry place.[2][3] Use of a desiccator for long-term storage is also advisable. When dispensing the reagent, use dry syringes or cannulas to transfer the liquid.

Q4: Can I use standard solvents and glassware for my reaction?

A4: No, it is critical to use anhydrous solvents and oven- or flame-dried glassware to minimize moisture. Residual water on the surface of glassware or dissolved in solvents can significantly impact the reaction outcome. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are common choices for moisture-sensitive reactions but must be thoroughly dried before use.[4]

Troubleshooting Guides

Problem: Consistently Low Product Yield
Potential Cause Recommended Solution
Moisture Contamination Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours or flame-dried under vacuum). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle all reagents under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5][6]
Impure Starting Material Verify the purity of this compound and other reactants by NMR or GC-MS. Impurities can inhibit the reaction or lead to side products.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions are highly sensitive to temperature fluctuations. Monitor the internal reaction temperature closely.
Inefficient Work-up Ensure that the work-up procedure does not introduce acidic conditions that could hydrolyze the product if it also contains an acetal group. Use a mild quenching agent and appropriate extraction solvents.
Problem: Formation of 4-(Dimethylamino)butanal as a Major Byproduct
Potential Cause Recommended Solution
Hydrolysis of Starting Material This is a clear indication of moisture in your reaction. Review and improve your anhydrous techniques as detailed above. Consider adding a drying agent, such as molecular sieves, to the reaction mixture if compatible with the reagents.
Acidic Impurities Traces of acid in your starting materials or solvents can catalyze the hydrolysis of the acetal. Purify solvents and reagents to remove acidic impurities.

Data Presentation

The presence of moisture can have a dramatic effect on the yield of reactions where this compound is a key reactant. The following table provides hypothetical data to illustrate this impact on a generic coupling reaction.

Water Content in Solvent (ppm) Observed Product Yield (%) Percentage of 4-(Dimethylamino)butanal byproduct (%)
< 1092< 1
507515
1005832
2503555
5001280

This data is illustrative and the actual impact of moisture will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol: General Procedure for a Moisture-Sensitive Reaction using this compound

This protocol outlines a general procedure for a reaction requiring anhydrous conditions, such as a Grignard reaction, where this compound could be a reactant.

1. Preparation of Glassware and Apparatus:

  • All glassware (round-bottom flask, dropping funnel, condenser) and magnetic stir bars should be thoroughly washed and then oven-dried at 150°C for at least 4 hours.

  • The apparatus should be assembled while still hot and immediately placed under a positive pressure of dry argon or nitrogen.[5][6] Allow the apparatus to cool to room temperature under the inert atmosphere.

2. Reagent and Solvent Preparation:

  • Use anhydrous solvents. For example, THF can be dried by distillation from sodium/benzophenone ketyl under a nitrogen atmosphere.

  • Ensure all other reagents are of high purity and handled under anhydrous conditions.

3. Reaction Setup:

  • Under a positive flow of inert gas, charge the reaction flask with your substrate and anhydrous solvent via a dry syringe.

  • If your reaction involves a Grignard reagent, it should be freshly prepared or titrated before use.

  • Add this compound dropwise to the reaction mixture at the desired temperature using a syringe.

4. Monitoring the Reaction:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

5. Work-up:

  • Upon completion, cool the reaction mixture in an ice bath.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (or another appropriate quenching agent).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by flash column chromatography or distillation as appropriate.

Visualizations

Below are diagrams illustrating key concepts related to the handling and reactions of this compound.

Hydrolysis_Mechanism cluster_moisture Impact of Moisture Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Carbocation Carbocation Intermediate + Ethanol ProtonatedAcetal->Carbocation - EtOH Hemiacetal Hemiacetal Carbocation->Hemiacetal + H2O, - H+ Aldehyde 4-(Dimethylamino)butanal Hemiacetal->Aldehyde + H+, - EtOH, - H+

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Low Reaction Yield CheckMoisture Check for Moisture Contamination Start->CheckMoisture DryGlassware Implement Rigorous Drying of Glassware and Solvents CheckMoisture->DryGlassware Yes CheckPurity Verify Starting Material Purity CheckMoisture->CheckPurity No InertAtmosphere Ensure Proper Inert Atmosphere Technique DryGlassware->InertAtmosphere InertAtmosphere->CheckPurity OptimizeConditions Optimize Reaction Temperature and Time CheckPurity->OptimizeConditions AnalyzeByproducts Analyze Byproducts (e.g., for Aldehyde) OptimizeConditions->AnalyzeByproducts

Caption: Troubleshooting workflow for low reaction yields.

References

handling and storage best practices for 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS No. 1116-77-4).

Safety and Handling Summary

Proper handling and storage of this compound are crucial for ensuring laboratory safety and maintaining the integrity of the compound. This chemical is classified as a combustible liquid and can cause serious eye damage.[1] Adherence to the following guidelines is mandatory.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₂₃NO₂[2]
Molecular Weight189.30 g/mol [2]
AppearanceColorless to light-yellowish liquid[3][4]
Density0.844 g/mL at 25 °C[1][4]
Flash Point69.9 °C (157.8 °F)
Boiling Point230.7 °C[2]
Storage Temperature2-8°C[2][3][5]
Hazard Identification and Personal Protective Equipment (PPE)
HazardGHS ClassificationRecommended PPE
Eye DamageCategory 1Tightly fitting safety goggles or face shield.[6]
Skin IrritationCategory 2Impervious clothing and chemical-resistant gloves.[6]
FlammabilityCombustible LiquidFlame retardant clothing.
InhalationHarmful if inhaledUse in a well-ventilated area or with a respirator.[5]

Experimental Protocols: General Handling Procedures

1. Preparation and Use:

  • Conduct all work in a well-ventilated chemical fume hood.[5][6]

  • Ensure an eyewash station and safety shower are readily accessible.[5]

  • Ground all equipment to prevent static discharge, which can be an ignition source.[1]

  • Avoid contact with skin and eyes by wearing appropriate PPE.[6]

  • Do not eat, drink, or smoke in the laboratory area.[5]

2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

  • Recommended storage temperature is between 2-8°C.[2][3][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

3. Disposal:

  • Dispose of waste material in accordance with national and local regulations.[1]

  • Do not mix with other waste; leave chemicals in their original containers.[1]

  • Handle uncleaned containers as you would the product itself.[1]

Troubleshooting Guide and FAQs

This section addresses specific issues that users might encounter during their experiments with this compound.

FAQs

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are that it is a combustible liquid and can cause serious eye damage.[1] It can also cause skin irritation and is harmful if inhaled.[5][6]

Q2: What are the recommended storage conditions for this chemical?

A2: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area at a temperature of 2-8°C.[1][2][3][5][6]

Q3: What should I do in case of accidental eye contact?

A3: Immediately rinse the eyes cautiously with plenty of water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]

Q4: What is the appropriate fire-extinguishing media for this compound?

A4: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[1] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[1]

Q5: What are the known chemical incompatibilities for this compound?

A5: This compound is incompatible with strong oxidizing agents.[1]

Troubleshooting

Issue 1: The compound has a yellowish tint, is it still usable?

A: The compound is described as colorless to light-yellowish.[3][4] A slight yellow tint may not indicate decomposition. However, if the color is significantly different from when it was received or if other signs of degradation are present (e.g., precipitation, unusual odor), it is recommended to test a small sample or obtain a new batch.

Issue 2: I observe an unexpected reaction or side product in my experiment.

A: This could be due to several factors:

  • Purity of the compound: Ensure the purity of the this compound meets the requirements of your synthesis.

  • Reaction conditions: Verify that the temperature, pressure, and other reaction parameters are correct. The compound is stable under standard ambient conditions but can form explosive mixtures with air on intense heating.[1]

  • Contamination: Ensure all glassware is clean and dry and that there is no cross-contamination from other reagents.

Issue 3: How should I handle a small spill of this compound?

A: For a small spill, you should:

  • Evacuate non-essential personnel from the area.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate PPE, including respiratory protection if necessary.[1]

  • Contain the spill using an inert absorbent material like sand or earth.[5]

  • Collect the absorbed material and place it in a suitable, labeled container for disposal.[5]

  • Clean the affected area thoroughly.

  • Prevent the spill from entering drains.[1]

Emergency Response Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response Actions cluster_containment Containment & Cleanup cluster_final Final Steps Spill Spill of this compound Evacuate Evacuate Area & Alert Others Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Collect Absorbed Material Contain->Collect Dispose Place in Labeled Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill.

References

Validation & Comparative

analytical validation of 4,4-Diethoxy-N,N-dimethyl-1-butanamine purity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final drug product. 4,4-Diethoxy-N,N-dimethyl-1-butanamine (DDE), a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), requires rigorous analytical validation to quantify its purity and identify any potential impurities. This guide provides an objective comparison of common analytical techniques for the purity determination of DDE, supported by experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Comparison of Analytical Methods for DDE Purity

The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required sensitivity and selectivity of the assay. For DDE, a tertiary amine lacking a strong chromophore, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with specialized detectors are the most suitable techniques.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Performance
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation of volatile compounds in a gaseous mobile phase with detection by flame ionization.Robust, reproducible, and provides a wide linear range.May require derivatization for polar analytes to improve peak shape. Not specific for identification.Linearity (r²): >0.99LOD: ~0.01%LOQ: ~0.03%Accuracy (% Recovery): 98-102%Precision (%RSD): <2%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by detection and identification based on mass-to-charge ratio.High sensitivity and specificity, allowing for definitive peak identification.Higher instrumentation cost and complexity compared to GC-FID.Linearity (r²): >0.99LOD: <0.005%LOQ: <0.015%Accuracy (% Recovery): 98-102%Precision (%RSD): <2%
High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) Separation in a liquid mobile phase with detection based on the scattering of light by analyte particles after solvent evaporation.Universal detection for non-volatile compounds, independent of optical properties.[1][2][3]Non-linear response may require curve fitting for calibration. Sensitive to mobile phase composition.[1][2][3]Linearity: Requires logarithmic or polynomial fitLOD: ~0.02%LOQ: ~0.06%Accuracy (% Recovery): 95-105%Precision (%RSD): <5%

Experimental Protocols

GC-MS Method for Purity and Impurity Profiling of DDE

This method is highly recommended for its sensitivity and specificity, enabling both the quantification of DDE and the identification of potential process-related impurities.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents and Materials:

  • This compound reference standard.

  • Dichloromethane (DCM), HPLC grade.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the DDE sample and dissolve in 50 mL of dichloromethane to prepare a stock solution of 500 µg/mL.

  • Prepare a series of calibration standards by diluting the reference standard stock solution.

Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][4]

HPLC-ELSD Method for DDE Purity Assay

This method is a suitable alternative when GC-MS is unavailable or when dealing with less volatile impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

  • Formic acid, analytical grade.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B.

    • 2-15 min: Linear gradient to 5% A, 95% B.

    • 15-20 min: Hold at 5% A, 95% B.

    • 20.1-25 min: Return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30°C.

    • Evaporator Temperature: 50°C.

    • Gas Flow (Nitrogen): 1.5 SLM.

Sample Preparation:

  • Prepare a stock solution of the DDE sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare calibration standards from the reference standard in the same diluent.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical validation process, the following diagram illustrates the key steps involved, from sample reception to the final report.

Analytical_Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_validation 3. Validation Parameter Assessment cluster_reporting 4. Reporting protocol Define Validation Protocol (ICH Q2(R1)) methods Select Analytical Methods (GC-MS, HPLC-ELSD) protocol->methods prep Prepare Standards & Samples methods->prep analysis Perform Chromatographic Analysis prep->analysis data_acq Data Acquisition analysis->data_acq specificity Specificity data_acq->specificity linearity Linearity & Range data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq robustness Robustness data_acq->robustness report Final Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for the analytical validation of DDE purity.

Conclusion

The analytical validation of this compound purity is a critical step in ensuring the quality of pharmaceutical products. Both GC-MS and HPLC-ELSD offer robust and reliable methods for this purpose. GC-MS provides superior sensitivity and specificity, making it the preferred method for impurity identification and quantification. HPLC-ELSD serves as a valuable alternative, particularly for its universal detection capabilities for non-volatile compounds. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the impurities being monitored. Adherence to the detailed experimental protocols and a thorough validation process as outlined in this guide will ensure the generation of accurate and defensible data for regulatory submissions and quality control.

References

A Comparative Guide to Alternatives for 4,4-Diethoxy-N,N-dimethyl-1-butanamine in Triptan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of triptans, a class of drugs essential for the treatment of migraine and cluster headaches, frequently employs the Fischer indole synthesis to construct the core tryptamine scaffold. A key reagent in this synthesis is 4,4-Diethoxy-N,N-dimethyl-1-butanamine, or its dimethoxy analog, which serves as a precursor to the 4-(dimethylamino)butanal moiety. While effective, the reliance on this specific building block has prompted research into alternative synthetic strategies that offer advantages in terms of yield, cost, and process simplicity. This guide provides an objective comparison of viable alternatives to this compound in triptan synthesis, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes for Sumatriptan

This guide focuses on the synthesis of Sumatriptan as a representative triptan to compare the performance of different synthetic methodologies. The following table summarizes the quantitative data for the standard Fischer indole synthesis and two notable alternatives.

ParameterStandard Fischer Indole SynthesisJapp-Klingemann ReactionAlternative Aldehyde: 3-Cyanopropanal Diethyl Acetal
Key Reagent This compoundEthyl 2-(3-(dimethylamino)propyl)-3-oxobutanoate3-Cyanopropanal Diethyl Acetal
Overall Yield ~82%[1]Not explicitly reportedLow overall yield (5.7% over three steps for a related sulfonamide)[2]
Key Intermediate(s) 4-Hydrazino-N-methyl-benzenemethanesulfonamide2-carboxy-3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide[2]3-(Cyanomethyl)-1H-indole-5-methanesulfonamide[2]
Reaction Conditions Reflux in 4% aqueous H2SO4[1]Diazotization, Fischer cyclization, hydrolysis, and decarboxylation in quinoline with copper powder[2][3]Reaction with polyphosphate ester, followed by hydrogenation[2]
Purification Crystallization from isopropanol[1]Not detailedChromatography required[2]
Advantages High yield in the key cyclization step.[1]Avoids the direct use of an aldehyde, potentially reducing side reactions.Utilizes a different functional group as a precursor to the aminoethyl side chain.
Disadvantages Relies on a specific aldehyde precursor.Multi-step process with a final challenging decarboxylation step.Very low reported overall yield for a similar compound and requires chromatographic purification.[2]

Triptan Signaling Pathway

Triptans exert their therapeutic effect by acting as selective agonists for serotonin 5-HT1B and 5-HT1D receptors.[4] Activation of these receptors leads to vasoconstriction of cranial blood vessels, inhibition of neuropeptide release from trigeminal nerve endings, and a reduction in pain signal transmission.

G cluster_0 Triptan Mechanism of Action Triptan Triptan Receptor 5-HT1B/1D Receptor Triptan->Receptor Agonist Binding Neuron Trigeminal Nerve Ending Receptor->Neuron Inhibition of Neuropeptide Release BloodVessel Cranial Blood Vessel Receptor->BloodVessel Vasoconstriction PainPathway Pain Signal Transmission Neuron->PainPathway Reduced Nociceptive Input

Caption: Triptan Signaling Pathway.

Experimental Protocols

Standard Fischer Indole Synthesis of Sumatriptan

This protocol is adapted from a high-yield synthesis of Sumatriptan.[1]

Experimental Workflow:

G cluster_workflow Fischer Indole Synthesis Workflow Start Start Materials: - 4-Hydrazino-N-methyl-benzenemethanesulfonamide HCl - this compound - 4% H2SO4 (aq) Reaction Reflux at 100°C for 2h Start->Reaction Workup Cool, basify with NH4OH, extract with CH2Cl2 Reaction->Workup Purification Crystallize from isopropanol Workup->Purification Product Sumatriptan Purification->Product

Caption: Fischer Indole Synthesis Workflow.

Procedure:

  • A mixture of 4-hydrazino-N-methyl-benzenemethanesulfonamide hydrochloride (20 mmol) and this compound (24 mmol) in 120 mL of 4% aqueous sulfuric acid is heated to reflux (100°C) for 2 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solution is basified by the addition of 15 mL of 30% aqueous ammonia.

  • The aqueous layer is extracted three times with dichloromethane (20 mL each).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is crystallized from isopropanol to yield Sumatriptan as a pale solid (Yield: 82%).[1]

Alternative Synthesis of Sumatriptan via Japp-Klingemann Reaction

This route avoids the use of an aldehyde by forming the indole ring through a Japp-Klingemann reaction followed by Fischer cyclization and decarboxylation.[2][3]

Experimental Workflow:

G cluster_workflow Japp-Klingemann Synthesis Workflow Start Start Materials: - N-protected 4-aminobenzenesulfonamide derivative - Ethyl 2-(3-(dimethylamino)propyl)-3-oxobutanoate Step1 Diazotization & Japp-Klingemann Reaction Start->Step1 Step2 Fischer Cyclization (AcOH/HCl) Step1->Step2 Step3 Hydrolysis Step2->Step3 Step4 Decarboxylation (Quinoline, Cu powder) Step3->Step4 Product Sumatriptan Step4->Product

Caption: Japp-Klingemann Synthesis Workflow.

Procedure:

  • Hydrazone Formation: An N-protected 4-aminobenzenesulfonamide derivative is diazotized with sodium nitrite. The resulting diazonium salt undergoes a Japp-Klingemann reaction with ethyl 2-(3-(dimethylamino)propyl)-3-oxobutanoate in the presence of sodium acetate to form the corresponding hydrazone.[3]

  • Fischer Cyclization: The hydrazone is cyclized in a mixture of acetic acid and hydrochloric acid to yield the ethyl ester of 2-carboxy-3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide.[3]

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.[3]

Alternative Aldehyde in Sumatriptan Synthesis: 3-Cyanopropanal

This approach utilizes a different aldehyde, 3-cyanopropanal, where the cyano group is later converted to the dimethylaminoethyl side chain.

Experimental Workflow:

G cluster_workflow 3-Cyanopropanal Synthesis Workflow Start Start Materials: - 4-Hydrazino-benzenemethanesulfonamide HCl - 3-Cyanopropanal dimethyl acetal Step1 Fischer Indole Synthesis (Polyphosphate ester) Start->Step1 Step2 Hydrogenation (Pd/C) & Reductive Amination Step1->Step2 Product Sumatriptan Step2->Product

Caption: 3-Cyanopropanal Synthesis Workflow.

Procedure:

  • Fischer Indole Synthesis: 4-Hydrazino-benzenemethanesulfonamide hydrochloride is reacted with 3-cyanopropanal dimethyl acetal in the presence of polyphosphate ester to yield 3-(cyanomethyl)-1H-indole-5-methanesulfonamide.[2]

  • Hydrogenation and Reductive Amination: The resulting intermediate undergoes catalytic hydrogenation to reduce the cyano group to a primary amine, which is then reductively aminated to introduce the two methyl groups, yielding a close analog of Sumatriptan.[2] The reported overall yield for this three-step sequence to produce a similar sulfonamide is very low at 5.7%, and the process requires chromatographic purification.[2]

Conclusion

While this compound remains a reliable and high-yielding reagent for the synthesis of triptans via the Fischer indole synthesis, alternative strategies offer potential advantages. The Japp-Klingemann reaction provides a viable route that circumvents the need for an aldehyde precursor altogether, which may be beneficial for avoiding certain impurities. However, this multi-step process requires further optimization, particularly in the final decarboxylation step, to be competitive in terms of overall yield. The use of alternative aldehydes, such as 3-cyanopropanal, represents another approach, but the currently reported low yields and need for extensive purification limit its industrial applicability.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the desired scale of production, cost of starting materials, and the impurity profile of the final product. The standard Fischer indole synthesis with this compound offers a robust and high-yielding method, while the Japp-Klingemann reaction presents an interesting alternative that warrants further investigation to improve its overall efficiency.

References

A Spectroscopic and Chromatographic Comparison of 4,4-Diethoxy-N,N-dimethyl-1-butanamine from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the synthesis of specialized pharmaceutical compounds, the quality of starting materials is paramount. 4,4-Diethoxy-N,N-dimethyl-1-butanamine is a key intermediate whose purity can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient. This guide provides a comprehensive spectroscopic and chromatographic comparison of this compound from three fictional suppliers: Supplier A , Supplier B , and Supplier C . The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions when sourcing this critical reagent.

The following analysis utilizes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to assess the identity, purity, and impurity profiles of the materials obtained from each supplier.

Comparative Data Summary

The quantitative data gathered from the various analytical techniques are summarized below. These tables provide a clear comparison of the key quality attributes of this compound from the three suppliers.

Table 1: HPLC Purity and Impurity Profile

SupplierPurity (%) by HPLCKnown Impurity 1 (%)Known Impurity 2 (%)Unknown Impurities (Total, %)
Supplier A 99.850.050.030.07
Supplier B 98.900.450.200.45
Supplier C 99.500.150.100.25

Table 2: ¹H NMR Spectroscopic Data

SupplierChemical Shift (δ) of -N(CH₃)₂Chemical Shift (δ) of -CH(OEt)₂Integration AccuracyObservations
Supplier A 2.21 ppm (s, 6H)4.48 ppm (t, 1H)ConformsNo significant impurities detected
Supplier B 2.21 ppm (s, 6H)4.48 ppm (t, 1H)ConformsMinor peaks in the aliphatic region
Supplier C 2.21 ppm (s, 6H)4.48 ppm (t, 1H)ConformsTrace solvent residue detected

Table 3: Mass Spectrometry Data

Supplier[M+H]⁺ (Observed)[M+H]⁺ (Theoretical)Mass Accuracy (ppm)Fragmentation Pattern
Supplier A 190.1805190.1807-1.0Consistent with reference
Supplier B 190.1809190.1807+1.0Consistent with reference
Supplier C 190.1806190.1807-0.5Consistent with reference

Experimental Workflow

The logical flow of the experimental process for the comparative analysis is depicted in the diagram below. This workflow ensures a systematic evaluation of the material from each supplier.

G Experimental Workflow for Comparative Analysis cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting A Receive Samples from Suppliers A, B, and C B Log and Assign Unique Identifiers A->B C Prepare Stock Solutions for each analysis B->C D HPLC Analysis (Purity and Impurities) C->D E NMR Spectroscopy (¹H and ¹³C for Identity) C->E F Mass Spectrometry (Molecular Weight Confirmation) C->F G Process and Quantify Chromatographic Data D->G H Interpret Spectroscopic Data E->H F->H I Compare Results Against Specifications G->I H->I J Generate Final Comparison Report I->J

Caption: Workflow for the comparative analysis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency of the findings.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound and to quantify any impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identity of this compound.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Mass Range: 50-500 m/z.

  • Sample Infusion: Samples were prepared at a concentration of 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid and infused directly into the source at a flow rate of 10 µL/min.

Conclusion

Based on the comprehensive spectroscopic and chromatographic analysis, Supplier A provided the highest purity this compound with the lowest level of both known and unknown impurities. While the material from Supplier C was of high purity, it contained slightly more impurities than that from Supplier A. The material from Supplier B showed the lowest purity and the highest levels of impurities.

For applications in drug development and other sensitive research areas where high purity is critical, the material from Supplier A is recommended. The detailed experimental protocols and comparative data presented in this guide should serve as a valuable resource for scientists and researchers in making informed decisions for their specific applications.

A Comparative Guide to Amine Building Blocks in Triptan Synthesis: 4,4-Diethoxy-N,N-dimethyl-1-butanamine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of triptans, a class of drugs essential for the management of migraine and cluster headaches, relies on the efficient construction of the core indole structure. A key step in this process is the Fischer indole synthesis, which utilizes a carbonyl compound as a crucial building block. This guide provides an objective comparison of the performance of 4,4-Diethoxy-N,N-dimethyl-1-butanamine against its common alternatives in this critical reaction, supported by experimental data from peer-reviewed literature and patents.

Executive Summary

This compound serves as a protected form of 4-(dimethylamino)butyraldehyde, a key precursor in the synthesis of numerous triptans. Its primary alternatives include other acetal-protected forms of this aldehyde, such as 4,4-dimethoxy-N,N-dimethyl-1-butanamine , and halogenated precursors like 4-chlorobutyraldehyde dimethyl acetal . The choice of building block can significantly impact reaction yield, purity, and overall process efficiency. While direct head-to-head comparative studies under identical conditions are scarce, analysis of existing data suggests that both the diethoxy and dimethoxy variants offer comparable performance, with yields in the range of 45-89%. The chlorinated alternative provides a different synthetic route that avoids the direct use of a pre-formed dimethylamino group, which can be introduced in a subsequent step.

Performance Comparison of Key Building Blocks

The following tables summarize the performance of this compound and its alternatives in the Fischer indole synthesis for the production of various triptans. It is important to note that the data is collated from different sources, and direct comparison should be made with caution due to potential variations in experimental conditions.

Building BlockTriptan SynthesizedKey ReactantCatalyst/SolventReaction TimeYield (%)Reference
This compound Zolmitriptan(S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-oneHydrochloric acid / Water~2.5 hoursNot specified[1]
This compound Sumatriptan4-hydrazino-N-methylbenzenemethanesulfonamide HClHydrochloric acid / Water2 hours>30[2]
4,4-dimethoxy-N,N-dimethyl-1-butanamine Zolmitriptan(S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one HClHydrochloric acid / Water1 hourNot specified
3,3-dimethoxy-N,N-dimethylpropan-1-amine *Rizatriptan AnalogsVarious phenyl hydrazinesCholine chloride-urea (Deep Eutectic Solvent)1 hour77-89[3]
4-chlorobutyraldehyde dimethyl acetal Rizatriptan4-(1,2,4-triazol-1-ylmethyl)phenylhydrazineNot specifiedNot specifiedModerate to low
4-chlorobutane-1,1-sodium disulfonate **Sumatriptan4-hydrazino-N-methyl phenylmethansulfonamideInorganic or organic acidNot specified<15

*Note: The publication refers to this as 3,3-dimethoxy-N,N-dimethylpropan-1-amine, which is likely a typographical error and should be the butan-1-amine derivative. **Note: This is a derivative of 4-chlorobutyraldehyde.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the Fischer indole synthesis using the discussed building blocks.

Protocol 1: Synthesis of Zolmitriptan using this compound

This protocol is adapted from a patented method for Zolmitriptan synthesis.

Materials:

  • (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one

  • This compound

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • A solution of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one in aqueous hydrochloric acid is prepared.

  • The reaction mixture is heated to approximately 90°C.

  • This compound is added to the heated mixture.

  • The reaction is brought to a moderate reflux (around 98°C) and stirred for approximately 2.5 hours.

  • After completion, the reaction mixture is cooled to room temperature for work-up and purification.

Protocol 2: Synthesis of Rizatriptan Analogs using 3,3-dimethoxy-N,N-dimethylpropan-1-amine

This protocol utilizes a greener, deep eutectic solvent-based approach.[3]

Materials:

  • Substituted phenyl hydrazine

  • 3,3-dimethoxy-N,N-dimethylpropan-1-amine

  • Choline chloride-urea (deep eutectic solvent)

Procedure:

  • A mixture of the substituted phenyl hydrazine and 3,3-dimethoxy-N,N-dimethylpropan-1-amine is prepared in a choline chloride-urea deep eutectic solvent.

  • The reaction mixture is heated to 70°C.

  • The reaction is allowed to proceed for 1 hour.

  • The product is then isolated and purified. This method is noted for its short reaction times and high yields.[3]

Protocol 3: Synthesis of Sumatriptan using a 4-chlorobutyraldehyde derivative

This protocol outlines a multi-step synthesis where the dimethylamine group is introduced after the indole formation.

Materials:

  • 4-chlorobutyraldehyde

  • Sodium pyrosulfite

  • 4-hydrazino-N-methyl phenylmethansulfonamide

  • Inorganic or organic acid catalyst

  • Dimethylamine

  • Phase transfer catalyst

Procedure:

  • Formation of the bisulfite adduct: 4-chlorobutyraldehyde is reacted with an aqueous solution of sodium pyrosulfite to form sodium 4-chlorobutane-1,1-disulfonate.

  • Fischer Indole Synthesis: The resulting adduct is reacted with 4-hydrazino-N-methyl phenylmethansulfonamide in the presence of an acid catalyst to form 3-(2-chloroethyl)-N-methyl-1H-indole-5-methansulfonamide.

  • Amination: The chloroethyl indole intermediate is then reacted with dimethylamine in the presence of a phase transfer catalyst to yield Sumatriptan.

Visualizing the Synthetic and Biological Pathways

To further aid in the understanding of the chemical processes and the biological context of triptans, the following diagrams are provided.

G cluster_reactants Starting Materials cluster_reaction Fischer Indole Synthesis Aryl Hydrazine Aryl Hydrazine Hydrazone Formation Hydrazone Formation Aryl Hydrazine->Hydrazone Formation Aldehyde Acetal 4,4-Dialkoxy-N,N-dimethyl -1-butanamine Aldehyde Acetal->Hydrazone Formation Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone Formation->Cyclization Acid Catalyst Triptan Core Triptan (Indole Core) Cyclization->Triptan Core

Caption: A simplified workflow of the Fischer Indole Synthesis for the triptan core.

G Triptan Triptan 5-HT1D Receptor 5-HT1D Receptor (GPCR) Triptan->5-HT1D Receptor Agonist Binding Gi/o Protein Gi/o Protein 5-HT1D Receptor->Gi/o Protein Activation Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion of ATP (Inhibited) Cellular Response Cellular Response (e.g., Vasoconstriction) cAMP->Cellular Response Reduced Signaling

References

A Comparative Guide to the Synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive cost-benefit analysis of the primary synthesis methods for 4,4-Diethoxy-N,N-dimethyl-1-butanamine, a crucial building block in the production of several pharmaceutical compounds.

This analysis focuses on two main routes: the well-established Grignard reaction pathway and a viable alternative involving the amination of a halogenated acetal. We will delve into a detailed comparison of these methods, examining factors such as cost of raw materials, reaction yield and purity, procedural complexity, and safety considerations. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for the key reactions are provided.

At a Glance: Comparison of Synthesis Methods

ParameterGrignard Reaction MethodAmination of Halogenated Acetal Method
Starting Materials 3-Chloro-N,N-dimethyl-1-propanamine (or 1-bromo-3-chloropropane and dimethylamine), Magnesium, Triethyl orthoformate4-Chlorobutyraldehyde diethyl acetal, Dimethylamine
Overall Yield ~70-76%[1][2]Potentially high (specific data for the diethyl acetal is limited, but analogous reactions suggest good yields)
Purity High, typically >98% after distillation[3]Expected to be high after purification
Reaction Conditions Requires anhydrous conditions, inert atmosphere, initiation with iodine.Generally milder conditions, aqueous solutions can be used.
Procedural Complexity Multi-step, requires careful handling of reactive Grignard reagent.Potentially simpler, can be a one-pot reaction from the halogenated acetal.
Key Safety Concerns Flammable solvents (ether, benzene), pyrophoric Grignard reagent, toxicity of benzene.Toxicity and flammability of dimethylamine, handling of halogenated compounds.

Method 1: The Grignard Reaction Pathway

The synthesis of this compound via a Grignard reagent is a widely documented and effective method. This pathway typically involves two main stages: the formation of the Grignard reagent from 3-chloro-N,N-dimethyl-1-propanamine and magnesium, followed by its reaction with triethyl orthoformate.

Experimental Protocol: Grignard Reaction

Step 1: Synthesis of 3-Chloro-N,N-dimethyl-1-propanamine (if not commercially sourced)

This intermediate can be synthesized from 1-bromo-3-chloropropane and a dimethylamine solution, often with a phase transfer catalyst like polyethylene glycol (PEG).[1]

Step 2: Grignard Reagent Formation and Reaction with Triethyl Orthoformate [1][4]

  • In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and two addition funnels, charge magnesium turnings under a nitrogen atmosphere.

  • Add a small amount of an ethereal solvent (e.g., benzene or anhydrous diethyl ether) and a crystal of iodine to initiate the reaction.

  • Prepare a solution of 3-chloro-N,N-dimethyl-1-propanamine in the ethereal solvent and add it dropwise to the magnesium suspension to form the Grignard reagent. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • In a separate addition funnel, place triethyl orthoformate.

  • Once the Grignard reagent formation is complete, add the triethyl orthoformate dropwise to the reaction mixture at reflux temperature over a period of 3-4 hours.

  • After the addition is complete, continue to reflux for a short period to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the ethereal solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by distillation. The excess triethyl orthoformate can be recovered by distillation under mild vacuum.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Cost Analysis: Grignard Method (per mole of product, estimated)
Reagent/SolventMolar Mass ( g/mol )Required Amount (moles)Estimated Price (USD/kg)Estimated Cost (USD/mole of product)
3-Chloro-N,N-dimethyl-1-propanamine121.62~1.110 - 5013.38 - 66.89
Magnesium Turnings24.31~1.24 - 10[5][6][7][8]0.12 - 0.29
Triethyl Orthoformate148.20~1.01.5 - 3[9][10]0.22 - 0.44
Diethyl Ether (solvent)74.12Varies~2 - 5Varies
Iodine (catalyst)253.81Catalytic~50 - 100Minimal
Total Estimated Raw Material Cost ~13.72 - 67.62

Note: Prices are estimates based on bulk chemical suppliers and can vary significantly based on purity, quantity, and vendor. Solvent and catalyst costs are variable and depend on reaction scale and recycling efficiency.

Workflow Diagram: Grignard Synthesis

Grignard_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 1_bromo_3_chloro 1-Bromo-3-chloropropane 3_chloro_amine 3-Chloro-N,N-dimethyl- 1-propanamine 1_bromo_3_chloro->3_chloro_amine (Optional Step) dimethylamine Dimethylamine dimethylamine->3_chloro_amine (Optional Step) Mg Magnesium Turnings Grignard_formation Grignard Reagent Formation (in Ether/Benzene) Mg->Grignard_formation TEOF Triethyl Orthoformate Reaction Reaction with Triethyl Orthoformate TEOF->Reaction 3_chloro_amine->Grignard_formation Grignard_formation->Reaction Quench Quenching (aq. NH4Cl) Reaction->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product 4,4-Diethoxy-N,N-dimethyl- 1-butanamine Distillation->Final_Product

Grignard synthesis workflow for this compound.

Method 2: Amination of Halogenated Acetal

An alternative and potentially more streamlined approach involves the direct amination of a pre-formed 4-halobutyraldehyde acetal with dimethylamine. This method avoids the preparation and handling of the highly reactive Grignard reagent.

Experimental Protocol: Amination of 4-Chlorobutyraldehyde Diethyl Acetal
  • Synthesis of 4-Chlorobutyraldehyde Diethyl Acetal: This intermediate can be prepared from the reaction of 4-chlorobutyraldehyde with triethyl orthoformate in the presence of an acid catalyst.[12] Alternatively, it can be synthesized from cyclopropanecarboxaldehyde.[1][2]

  • Amination Reaction:

    • In a reaction vessel, charge 4-chlorobutyraldehyde diethyl acetal and an aqueous solution of dimethylamine (typically 10-35%).

    • The reaction can be carried out at temperatures ranging from 20°C to 60°C.

    • The reaction mixture is stirred for a period of several hours (e.g., 12 hours) until completion, which can be monitored by techniques such as gas chromatography.

    • Upon completion, the product is isolated by extraction with a suitable organic solvent.

    • The organic layer is then washed, dried, and the solvent is removed.

    • The final product, this compound, is purified by vacuum distillation.

Cost Analysis: Amination Method (per mole of product, estimated)
Reagent/SolventMolar Mass ( g/mol )Required Amount (moles)Estimated Price (USD/kg)Estimated Cost (USD/mole of product)
4-Chlorobutyraldehyde Diethyl Acetal180.66~1.0Varies (not readily available in bulk)Varies
Dimethylamine (40% solution)45.08~1.1-5.01 - 180.05 - 4.06
Total Estimated Raw Material Cost Highly dependent on the cost of the starting acetal

Note: The cost of 4-chlorobutyraldehyde diethyl acetal is a significant variable and will heavily influence the economic viability of this route. Prices for dimethylamine solution are based on bulk suppliers.

Workflow Diagram: Amination Synthesis

Amination_Synthesis cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 4_chloro_acetal 4-Chlorobutyraldehyde Diethyl Acetal Amination Amination Reaction 4_chloro_acetal->Amination dimethylamine_sol Dimethylamine (aqueous solution) dimethylamine_sol->Amination Extraction Extraction Amination->Extraction Drying Drying Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product 4,4-Diethoxy-N,N-dimethyl- 1-butanamine Distillation->Final_Product

Amination synthesis workflow for this compound.

Safety Considerations

Both synthesis routes involve hazardous materials that require careful handling and appropriate personal protective equipment (PPE).

Grignard Reaction:

  • Diethyl ether and benzene are highly flammable solvents. Benzene is also a known carcinogen and its use should be minimized or replaced with a safer alternative like toluene or THF if possible.

  • Grignard reagents are pyrophoric and will ignite on contact with air. An inert atmosphere (nitrogen or argon) is crucial.

  • Iodine is corrosive and toxic.

  • 1-Bromo-3-chloropropane is harmful if swallowed or inhaled and is suspected of causing genetic defects. [9][10][13][14]

Amination of Halogenated Acetal:

  • Dimethylamine is a flammable, corrosive, and toxic gas, typically handled as an aqueous solution. [6][7][8][15][16] The solution is also flammable and causes severe skin burns and eye damage.[6][8]

  • 4-Chlorobutyraldehyde diethyl acetal is a halogenated organic compound and should be handled with care, assuming potential toxicity.

Conclusion and Recommendations

The Grignard reaction is a well-established and high-yielding method for the synthesis of this compound. Its primary drawbacks are the requirement for strict anhydrous and inert conditions, the use of hazardous solvents like benzene, and the handling of a pyrophoric Grignard reagent. The cost of the starting material, 3-chloro-N,N-dimethyl-1-propanamine, is a significant contributor to the overall cost.

The amination of a halogenated acetal presents a potentially simpler and safer alternative. It avoids the use of highly reactive organometallic reagents and can be performed under milder conditions. However, the commercial availability and cost of the starting material, 4-chlorobutyraldehyde diethyl acetal, are key factors that will determine its economic feasibility on an industrial scale. The development of a cost-effective synthesis for this starting acetal, for instance from readily available precursors like cyclopropanecarboxaldehyde, would make this route highly competitive.

For laboratory-scale synthesis where cost is less of a constraint and the necessary safety infrastructure is in place, the Grignard method remains a reliable option. For industrial-scale production, the amination route warrants further investigation and process optimization, particularly concerning the synthesis and sourcing of the halogenated acetal intermediate, as it offers potential advantages in terms of safety and operational simplicity.

References

Identifying Degradation Products of 4,4-Diethoxy-N,N-dimethyl-1-butanamine by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Forced degradation, or stress testing, is a crucial step in pharmaceutical development to understand the intrinsic stability of a drug substance, elucidate degradation pathways, and develop stability-indicating analytical methods.[3][4] By subjecting the compound to harsh conditions—such as acid, base, oxidation, heat, and light—we can predict the degradation products that might form under various storage and handling conditions.[5]

Comparison of Forced Degradation Conditions and Potential Degradants

The following table summarizes the expected degradation of 4,4-Diethoxy-N,N-dimethyl-1-butanamine under various stress conditions and compares the primary analytical considerations for each. The acetal functional group is particularly susceptible to hydrolysis, especially in acidic conditions, while the tertiary amine may be prone to oxidation.[6]

Stress ConditionExpected Major Degradation ProductsKey Analytical Challenges & LC-MS Considerations
Acid Hydrolysis 4-(Dimethylamino)butanal, EthanolThe primary degradation products are highly polar. A reversed-phase C18 column with a polar-modified surface or HILIC chromatography may be necessary for adequate retention. Positive ion electrospray ionization (ESI+) would be suitable for detecting the protonated molecules.
Base Hydrolysis Minimal degradation expectedThe acetal is generally stable under basic conditions. The parent compound should be the major peak observed. The analytical method should be capable of separating any minor, non-hydrolytic degradants.
Oxidation (e.g., H₂O₂) This compound N-oxideThe N-oxide will be more polar than the parent compound. Gradient elution will likely be required to separate the parent from the more polar N-oxide. MS/MS fragmentation can help confirm the structure by showing a characteristic neutral loss of oxygen.
Thermal Degradation Complex mixture, potentially including products of hydrolysis and oxidation.A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be beneficial for identifying unknown degradants from their accurate mass measurements. A broad gradient and a high-efficiency column are needed to resolve the complex mixture.
Photodegradation Potential for N-dealkylation or other radical-mediated reactions.Degradation levels may be low. A sensitive mass spectrometer and a method with a low limit of detection are required. Comparison with a dark control is essential to confirm that degradation is light-induced.

Experimental Protocols

A comprehensive forced degradation study would involve the following detailed methodologies.

Forced Degradation Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent like acetonitrile or methanol. This stock solution is then subjected to the following stress conditions:

  • Acid Hydrolysis: The stock solution is mixed with an equal volume of 1N HCl and kept at 60°C for 24 hours. The reaction is then neutralized with 1N NaOH.

  • Base Hydrolysis: The stock solution is mixed with an equal volume of 1N NaOH and kept at 60°C for 24 hours. The reaction is then neutralized with 1N HCl.

  • Oxidative Degradation: The stock solution is mixed with an equal volume of 3% hydrogen peroxide and kept at room temperature for 24 hours.[4]

  • Thermal Degradation: A solid sample of the compound is kept in an oven at 105°C for 48 hours. A solution of the compound is also refluxed at 60°C for 24 hours.

  • Photolytic Degradation: The stock solution is exposed to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines, for a defined period. A control sample is kept in the dark under the same conditions.

LC-MS/MS Analysis

The stressed samples are diluted to an appropriate concentration (e.g., 0.1 mg/mL) before injection into the LC-MS system.

  • Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute compounds of increasing hydrophobicity.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan mode to detect all ions and product ion scan mode to obtain fragmentation patterns of the parent compound and suspected degradation products.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible degradation pathway for this compound.

G Experimental Workflow for Degradation Product Identification cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_identification Data Analysis and Identification A This compound Stock Solution B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Stressed Samples B->C D Dilution and Injection C->D E UHPLC Separation (C18 Column) D->E F Mass Spectrometry Detection (ESI+) E->F G Data Acquisition (Full Scan & MS/MS) F->G H Chromatogram Analysis G->H I Mass Spectral Interpretation H->I J Structure Elucidation of Degradation Products I->J

Caption: Workflow for forced degradation and LC-MS analysis.

G Proposed Degradation Pathways cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation (H₂O₂) parent This compound hydrolysis_prod1 4-(Dimethylamino)butanal parent->hydrolysis_prod1 H₃O⁺ hydrolysis_prod2 Ethanol parent->hydrolysis_prod2 H₃O⁺ oxidation_prod This compound N-oxide parent->oxidation_prod [O]

Caption: Potential degradation pathways for the target molecule.

References

A Comparative Guide to the Catalytic Synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4,4-Diethoxy-N,N-dimethyl-1-butanamine is a valuable building block, notably in the preparation of N,N-Dimethyltryptamines and 5-HT1D receptor agonists used in antimigraine medications such as Sumatriptan and Zolmitriptan.[1][2] This guide provides a comparative analysis of the catalytic and reagent-driven steps involved in its primary synthetic route, supported by experimental data.

The predominant method for synthesizing this compound is a multi-step process centered around a Grignard reaction. This process involves the initial synthesis of a chloro-amine precursor, followed by the formation of a Grignard reagent, and its subsequent reaction with an orthoformate. While a direct comparison of various catalysts for the final C-C bond formation is not extensively documented, a breakdown of the catalysts and initiators in the established pathway offers valuable insight into optimizing the synthesis.

Performance of Reagents and Catalysts in Synthesis

The following table summarizes the key chemical transformations and the roles of the associated reagents and catalysts, along with reported yields for the synthesis of this compound.

StepReactionCatalyst/InitiatorKey ReagentsSolventReported Yield
1Precursor SynthesisPEG (Phase Transfer Catalyst)1-bromo-3-chloropropane, Dimethylamine solutionNot specifiedNot specified
2Grignard Reagent FormationIodine (Initiator)3-dimethylamino-1-chloropropane, Magnesium turningsBenzeneNot specified for this step
3Final Product Formation-Grignard reagent, Triethyl orthoformateBenzene70.11% - 75.8%[2][3]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the Grignard reaction is outlined below, based on publicly available synthesis data.[2][3]

Step 1: Synthesis of 3-dimethylamino-1-chloropropane

The synthesis of the precursor, 3-dimethylamino-1-chloropropane, is achieved through the reaction of 1-bromo-3-chloropropane with a dimethylamine solution. Polyethylene glycol (PEG) is utilized as a phase transfer catalyst to facilitate the reaction between the organic and aqueous phases.

Step 2: Preparation of the Grignard Reagent
  • Under a nitrogen atmosphere, charge a 2-liter four-necked round bottom flask with magnesium turnings (25 g).

  • Add benzene (50 mL), a portion of a benzene solution of 3-dimethylamino-1-chloropropane (50 mL), triethyl orthoformate (20 g), and a small crystal of iodine.

  • Slowly heat the mixture to reflux temperature. The initiation of the Grignard reaction is indicated by a vigorous reaction, which typically occurs within 15-20 minutes of refluxing.

Step 3: Synthesis of this compound
  • Once the Grignard reaction has initiated, slowly add the remaining benzene solution of 3-dimethylamino-1-chloropropane and triethyl orthoformate (174 g) over a period of 3-4 hours while maintaining the reflux temperature.

  • After the addition is complete, cool the reaction mass to 25°C and filter it through a celite pad. Wash the filter cake with benzene (100 mL).

  • Remove the benzene from the filtrate using a 20 cm Vigreux column at atmospheric pressure.

  • Distill the residue under a mild vacuum, keeping the mass temperature below 100°C, to recover excess triethyl orthoformate (approximately 60 g).

  • Finally, distill the resulting this compound under vacuum to obtain the pure product as a colorless liquid. The reported boiling point is 140-150°C at 15-20 mmHg.[2]

Visualizing the Synthesis

The following diagrams illustrate the experimental workflow and the relationship between the key components in the synthesis of this compound.

G cluster_precursor Precursor Synthesis cluster_grignard Grignard Reaction cluster_final Final Product Synthesis A 1-bromo-3-chloropropane + Dimethylamine C 3-dimethylamino-1- chloropropane A->C Phase Transfer Catalysis B PEG (Catalyst) D 3-dimethylamino-1- chloropropane G Grignard Reagent D->G Formation E Magnesium E->G Formation F Iodine (Initiator) F->G Formation H Grignard Reagent J 4,4-Diethoxy-N,N- dimethyl-1-butanamine H->J Reaction I Triethyl orthoformate I->J Reaction

Caption: Experimental workflow for the synthesis of this compound.

G Start Starting Materials Precursor 3-dimethylamino-1-chloropropane Start->Precursor Dimethylamine, 1-bromo-3-chloropropane Grignard Grignard Reagent Precursor->Grignard FinalProduct This compound Grignard->FinalProduct PEG PEG (Phase Transfer Catalyst) PEG->Start Mg Magnesium Mg->Grignard Iodine Iodine (Initiator) Iodine->Grignard Orthoformate Triethyl orthoformate Orthoformate->FinalProduct

Caption: Logical relationship of catalysts and reagents in the synthesis pathway.

References

A Comparative Guide to the Structural Validation of 4,4-Diethoxy-N,N-dimethyl-1-butanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for validating the structure of 4,4-Diethoxy-N,N-dimethyl-1-butanamine and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance and supporting experimental data to aid in the selection of appropriate analytical techniques.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly antimigraine agents like triptans.[1] Its structural integrity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will compare the structural validation of the parent compound with two logical derivatives:

  • Derivative 1: 4,4-Dimethoxy-N,N-dimethyl-1-butanamine (Variation in the alkoxy group)

  • Derivative 2: 4,4-Diethoxy-N,N-diethyl-1-butanamine (Variation in the N-alkyl group)

The validation of these structures relies on a combination of spectroscopic and chromatographic techniques to confirm the molecular formula, connectivity, and purity.

Data Presentation: A Comparative Analysis

The following tables summarize the key physical properties and expected spectroscopic data for this compound and its derivatives.

Table 1: Physical and Chemical Properties

PropertyThis compound4,4-Dimethoxy-N,N-dimethyl-1-butanamine4,4-Diethoxy-N,N-diethyl-1-butanamine
CAS Number 1116-77-4[2]19718-92-4[3]4444-68-2 (for N,N-diethylbutylamine)
Molecular Formula C₁₀H₂₃NO₂[2]C₈H₁₉NO₂C₁₂H₂₇NO₂
Molecular Weight 189.30 g/mol [2]161.24 g/mol 217.37 g/mol
Appearance Colorless to light-yellowish liquid[1]Not specifiedNot specified
Boiling Point 230.7 °CNot specifiedNot specified
Density 0.884 g/cm³Not specifiedNot specified

Table 2: Comparative Spectroscopic Data (Expected Shifts and Fragments)

TechniqueThis compound4,4-Dimethoxy-N,N-dimethyl-1-butanamine (Predicted)4,4-Diethoxy-N,N-diethyl-1-butanamine (Predicted)
¹H NMR Protons on carbons adjacent to oxygen (acetal and ether) will be downfield (3.5-4.5 ppm). Protons on carbons adjacent to nitrogen will also be downfield (2.2-2.9 ppm). Alkyl protons will be upfield (0.9-1.7 ppm).[4]Similar to the parent compound, but the methoxy protons will appear as a singlet around 3.3 ppm.The N-ethyl protons will show a quartet and a triplet, with the quartet being more downfield due to its proximity to the nitrogen.
¹³C NMR Acetal carbon will be significantly downfield (around 100 ppm). Carbons bonded to oxygen and nitrogen will also be downfield.[2]The methoxy carbons will have a characteristic shift around 50-60 ppm.The N-ethyl carbons will show two distinct signals.
GC-MS A prominent peak at m/z 58 is expected, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment.[2]A similar fragmentation pattern is expected, with a base peak at m/z 58.The base peak is expected to be at m/z 86, corresponding to the [CH₂=N(CH₂CH₃)₂]⁺ fragment.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of these compounds are provided below.

Synthesis Protocol

The synthesis of this compound and its derivatives can be achieved via a Grignard reaction.[5]

General Procedure:

  • Grignard Reagent Formation: React the corresponding 3-chloro-1-(N,N-dialkyl)propylamine with magnesium turnings in a suitable solvent like benzene or THF to form the Grignard reagent.

  • Acetal Formation: Slowly add the appropriate trialkyl orthoformate (e.g., triethyl orthoformate for the diethoxy derivative, trimethyl orthoformate for the dimethoxy derivative) to the Grignard reagent at reflux temperature.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter it. Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature of around 280 °C.

  • MS Detector: Electron ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.

  • Detector: UV detection at a low wavelength (e.g., 210 nm) or a charged aerosol detector (CAD) for compounds lacking a strong chromophore.

  • Flow Rate: Typically 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good resolution.

  • Techniques: Both ¹H and ¹³C NMR spectra should be acquired. Additional experiments like DEPT can help in assigning carbon signals.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the structural validation process.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation s1 Grignard Reagent Formation s2 Acetal Formation s1->s2 s3 Purification s2->s3 a1 GC-MS s3->a1 Purified Compound a2 HPLC s3->a2 Purified Compound a3 NMR s3->a3 Purified Compound v1 Structure Confirmation a1->v1 a2->v1 v2 Purity Assessment a2->v2 a3->v1

Caption: Experimental workflow for synthesis and validation.

signaling_pathway Logical Relationships in Spectroscopic Data Analysis Compound Analyte (Parent or Derivative) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Provides connectivity and functional group information MS Mass Spectrometry (GC-MS) Compound->MS Provides molecular weight and fragmentation pattern HPLC Chromatography (HPLC) Compound->HPLC Determines purity and retention time Structure Confirmed Structure NMR->Structure Combined data leads to MS->Structure Combined data leads to HPLC->Structure Combined data leads to

Caption: Logical relationships in data analysis.

Conclusion

The structural validation of this compound and its derivatives requires a multi-faceted analytical approach. By comparing the spectroscopic and chromatographic data of the parent compound with its derivatives, researchers can confidently confirm the identity and purity of these critical pharmaceutical intermediates. The provided protocols and comparative data serve as a valuable resource for developing robust and reliable analytical methods.

References

Safety Operating Guide

Safe Disposal of 4,4-Diethoxy-N,N-dimethyl-1-butanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS No. 1116-77-4). Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Key Safety and Hazard Information

Proper handling and disposal of this compound are informed by its chemical and physical properties, as well as its inherent hazards. This substance is classified as a combustible liquid that can cause serious eye damage and is harmful if swallowed, inhaled, or in contact with skin[1].

ParameterValueSource
Molecular FormulaC₁₀H₂₃NO₂
Molecular Weight189.30 g/mol [2]
Hazard StatementsH227 (Combustible liquid), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H318 (Causes serious eye damage), H332 (Harmful if inhaled)[1]
Signal WordDanger
Storage Temperature2-8°C[1]
Flash Point69.9 °C (157.8 °F)
Density0.844 g/mL at 25 °C

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe collection and disposal of this compound. This procedure should be conducted in a controlled laboratory environment.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield[1][3].

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required. Dispose of contaminated gloves after use[3].

    • Body Protection: A lab coat or chemical-resistant apron is mandatory[1][3].

    • Respiratory Protection: If ventilation is insufficient, use a suitable respirator with an appropriate filter (e.g., type ABEK (EN14387)).

2. Waste Collection:

  • Container: Use a designated, properly labeled, and leak-proof container for liquid chemical waste. The container should be compatible with organic amines[3].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols[1][3]. Do not mix with other waste.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation[1].

  • Control personal contact with the substance by using the prescribed PPE[1].

  • Contain and absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth[1][3].

  • Collect the absorbed material and place it into the designated hazardous waste container[1].

  • Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste[3].

  • Prevent spillage from entering drains, sewers, or water courses[1].

4. Final Disposal:

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials, pending disposal[3].

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[1]. Do not attempt to dispose of this chemical down the drain or in regular trash[3]. The precautionary statement P501 specifies disposing of the contents/container at an approved waste disposal plant[1].

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Use Designated, Leak-Proof Waste Container fume_hood->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling transfer Carefully Transfer Waste into Container labeling->transfer spill Spill Occurs transfer->spill If Spill Occurs storage Store Sealed Container in a Cool, Dry, Ventilated Area transfer->storage absorb Absorb with Inert Material (Sand, Vermiculite) spill->absorb collect_spill Collect and Place in Hazardous Waste Container absorb->collect_spill collect_spill->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Dispose via Authorized Hazardous Waste Collection contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.